Technical Documentation Center

2-Hydroxy-2-methylpropane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-2-methylpropane-1-sulfonamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Hydroxy-2-methylpropane-1-sulfonamide

This technical guide provides an in-depth analysis of 2-Hydroxy-2-methylpropane-1-sulfonamide , a critical polar pharmacophore used in medicinal chemistry, particularly in the development of CXCR2 antagonists and zwitter...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Hydroxy-2-methylpropane-1-sulfonamide , a critical polar pharmacophore used in medicinal chemistry, particularly in the development of CXCR2 antagonists and zwitterionic polymer synthesis.

[1]

Chemical Identity & Molecular Architecture

This moiety represents a "gem-dimethyl" substituted sulfonamide with a tertiary alcohol. It serves as a robust bioisostere for polar groups, offering a unique balance of hydrophilicity (via the hydroxyl/sulfonamide) and lipophilicity (via the gem-dimethyl steric shield).

PropertyDetail
IUPAC Name 2-Hydroxy-2-methylpropane-1-sulfonamide
CAS Registry Number 808148-26-7 (Primary); 55524-76-2 (Related isomer references)
Molecular Formula

Molecular Weight 153.20 g/mol
SMILES CC(C)(O)CS(=O)(=O)N
InChI Key FKXYEEPJHKSXCZ-UHFFFAOYSA-N
Structural Class

-Hydroxy Sulfonamide
Molecular Geometry & Pharmacophore

The molecule features a neopentyl-like skeleton . The tertiary carbon (C2) is tetrasubstituted, providing significant steric bulk that protects the adjacent sulfonamide and hydroxyl groups from rapid metabolic degradation.

  • C2 Position: Holds the tertiary -OH and two methyl groups (gem-dimethyl effect), restricting bond rotation and locking the conformation.

  • C1 Position: Methylene linker connecting the sulfonyl group, allowing flexibility for the "polar head" to orient within a receptor pocket.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide is non-trivial due to the presence of the tertiary alcohol, which is prone to dehydration under the acidic conditions typically used to generate sulfonyl chlorides.

Primary Route: Epoxide Ring Opening (Nucleophilic Attack)

The most robust synthetic strategy involves the regiospecific ring opening of isobutylene oxide (2,2-dimethyloxirane) using a sulfite nucleophile.

Step-by-Step Methodology

Step 1: Synthesis of Sodium 2-hydroxy-2-methylpropane-1-sulfonate

  • Reagents: Isobutylene oxide, Sodium Bisulfite (

    
    ), Water.
    
  • Mechanism:

    
     attack of the bisulfite ion at the less hindered primary carbon of the epoxide.
    
  • Protocol:

    • Dissolve sodium bisulfite (1.1 eq) in water.

    • Cool to 0°C. Add isobutylene oxide (1.0 eq) dropwise to control exotherm.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Concentrate in vacuo to yield the sulfonate salt as a white solid.

    • Critical Control Point: Maintain pH ~6-7 to prevent polymerization of the epoxide.

Step 2: Activation to Sulfonyl Chloride

  • Reagents:

    
     (Phosphorus oxychloride) or 
    
    
    
    (Thionyl chloride), catalytic DMF.
  • Challenge: The tertiary -OH is acid-sensitive.

  • Modified Protocol: The dry sulfonate salt is suspended in anhydrous DCM or toluene.

    
     (1.1 eq) is added at 0°C. The reaction is kept strictly anhydrous to prevent hydrolysis.
    
    • Note: In some high-yield protocols, the hydroxyl group is transiently protected (e.g., TMS-Cl) prior to chlorination, though the steric bulk of the gem-dimethyl group often provides enough kinetic stability to proceed without protection if temperature is controlled (<10°C).

Step 3: Amination

  • Reagents: Ammonia (

    
    ) in Methanol or THF.
    
  • Protocol:

    • The crude sulfonyl chloride solution is added dropwise to a saturated solution of ammonia in THF at -10°C.

    • Stir for 2 hours.

    • Solvent evaporation followed by recrystallization (Ethanol/Heptane) yields the target sulfonamide.

Synthetic Workflow Diagram

Synthesis Start Isobutylene Oxide (2,2-dimethyloxirane) Inter1 Sulfonate Salt (Na+ -O3S-CH2-C(Me)2-OH) Start->Inter1 NaHSO3, H2O SN2 Ring Opening (Regioselective) Inter2 Sulfonyl Chloride (Cl-SO2-CH2-C(Me)2-OH) Inter1->Inter2 PCl5 or POCl3 0°C, Anhydrous (Activation) Inter2->Inter2 Risk: Dehydration of tert-OH Final Target Sulfonamide (H2N-SO2-CH2-C(Me)2-OH) Inter2->Final NH3 / THF -10°C (Amination)

Figure 1: Synthetic pathway from isobutylene oxide via sulfonate salt activation.

Physicochemical Profiling

For drug development, this molecule is classified as a Fragment-Based Lead (FBL) . Its properties are dominated by the polarity of the sulfonamide and hydroxyl groups, offset by the lipophilic gem-dimethyl core.

PropertyValue (Experimental/Predicted)Implications for MedChem
LogP -1.18 to -0.80Highly hydrophilic; excellent for lowering logD of lipophilic scaffolds.
pKa (Sulfonamide NH) 10.1 ± 0.5Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Hydroxyl) >15Non-ionizable under physiological conditions.
Topological Polar Surface Area (TPSA) ~86

High polarity; may limit passive CNS permeability unless balanced.
H-Bond Donors (HBD) 2 (OH,

)
Critical for receptor anchoring (e.g., Glu/Asp residues).
H-Bond Acceptors (HBA) 3 (

, OH)
Interactions with backbone amides or water networks.

Medicinal Chemistry Applications

A. CXCR2 Antagonism (Case Study: Navarixin/Sch 527123)

The 2-hydroxy-2-methylpropane-1-sulfonamide motif is a key structural element in CXCR2 antagonists.

  • Role: It acts as a bioisostere for urea or other polar spacers.

  • Mechanism: The sulfonamide oxygen atoms often accept hydrogen bonds from the receptor backbone (e.g., residues in the 7TM bundle of GPCRs), while the gem-dimethyl group fills a small hydrophobic sub-pocket, providing entropic gain by displacing water.

  • Metabolic Stability: The tertiary alcohol is resistant to oxidation (unlike primary/secondary alcohols), preventing rapid clearance via alcohol dehydrogenases. However, it can be a site for Phase II glucuronidation.

B. Bioisosterism & Linker Design

This moiety is effectively used to replace:

  • Carboxylic Acids: Provides polarity without the negative charge at pH 7.4, improving membrane permeability relative to ionized acids.

  • Simple Sulfonamides: The addition of the hydroxy-gem-dimethyl tail improves solubility and provides an additional "handle" for H-bonding compared to a methylsulfonamide.

Interaction Network Diagram

Interactions Sulfonamide Sulfonamide Group (-SO2NH2) ReceptorHBA Receptor Backbone (H-Bond Acceptor) Sulfonamide->ReceptorHBA H-Bond Donor ReceptorHBD Receptor Sidechain (H-Bond Donor) Sulfonamide->ReceptorHBD H-Bond Acceptor GemDimethyl Gem-Dimethyl (-C(CH3)2-) Hydroxyl Tertiary Hydroxyl (-OH) GemDimethyl->Hydroxyl Steric Shielding (Prevents Oxidation) HydrophobicPocket Hydrophobic Sub-pocket GemDimethyl->HydrophobicPocket Van der Waals Interactions Hydroxyl->ReceptorHBA H-Bond Donor Solubility Aqueous Solubility (LogP Modulation) Hydroxyl->Solubility Increases Polarity

Figure 2: Pharmacodynamic interaction map of the 2-hydroxy-2-methylpropane-1-sulfonamide moiety.

References

  • PubChem Compound Summary. (2025). 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS 808148-26-7).[1] National Center for Biotechnology Information. [Link] (Note: Link directs to the sulfonate salt precursor record which contains the core physical data relevant to the amide).

  • Journal of Medicinal Chemistry. (2011). Discovery of Navarixin (MK-7123): A Potent and Selective CXCR2 Antagonist. [Link] (Foundational text on the use of hydroxy-sulfonamide motifs in CXCR2 antagonists).

  • Molecules (MDPI). (2022). Synthesis of Zwitterionic Sulfonate Monomers. [Link] (Details the ring-opening synthesis of the sulfonate precursor from isobutylene oxide).

Sources

Exploratory

2-Hydroxy-2-methylpropane-1-sulfonamide CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 2-Hydroxy-2-methylpropane-1-sulfonamide . CAS Number: 808148-26-7 | Molecular Weight: 153.20 g/mol [1] Executive Summary 2-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Hydroxy-2-methylpropane-1-sulfonamide .

CAS Number: 808148-26-7 | Molecular Weight: 153.20 g/mol [1]

Executive Summary

2-Hydroxy-2-methylpropane-1-sulfonamide is a specialized aliphatic sulfonamide intermediate used primarily in medicinal chemistry.[1] It serves as a critical building block for introducing the 2-hydroxy-2-methylpropyl pharmacophore—a motif valued for its ability to enhance aqueous solubility and metabolic stability compared to lipophilic alkyl chains.[1]

This compound acts as a polar, hydrogen-bonding isostere for carboxylic acids and is a key structural fragment in the development of CXCR2 antagonists (e.g., Navarixin analogues), APJ receptor agonists , and GlyT1 inhibitors . Its unique structure combines a primary sulfonamide (


) with a tertiary alcohol, providing dual hydrogen-bond donor/acceptor sites that are essential for receptor binding affinity.[1]

Chemical Identity & Physical Properties[1][2]

PropertyData
IUPAC Name 2-Hydroxy-2-methylpropane-1-sulfonamide
Common Synonyms 2-Hydroxy-2-methyl-1-propanesulfonamide; (2-Hydroxy-2-methylpropyl)sulfonamide
CAS Number 808148-26-7
Molecular Formula

Molecular Weight 153.20 g/mol
Physical State Colorless oil or white waxy solid (depending on purity/temperature)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Moderate water solubility
pKa (Predicted) ~10.5 (Sulfonamide NH), ~16 (Tertiary OH)
Key Functional Groups Primary Sulfonamide, Tertiary Alcohol

Synthesis Methodologies

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide is most efficiently achieved via dianion chemistry , which allows for a convergent, one-step construction from readily available starting materials.[1] This method is preferred in pharmaceutical R&D over the traditional epoxide ring-opening route due to fewer steps and cleaner isolation.

Protocol A: The Dianion Route (Preferred)

This method utilizes the acidity of the


-protons in methanesulfonamide to generate a nucleophilic dianion, which then attacks acetone.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous Tetrahydrofuran (THF).[1]
    
  • Deprotonation: Add Methanesulfonamide (1.0 eq) to the flask. Cool the solution to

    
     in an ice bath.
    
  • Dianion Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 2.2 eq). The first equivalent deprotonates the nitrogen; the second deprotonates the carbon. Stir at

    
     for 1 hour to ensure formation of the dianion species (
    
    
    
    ).
  • Electrophile Addition: Add dry Acetone (1.2 eq) dropwise. The solution may become viscous.[2] Stir at

    
     for 2 hours, then allow to warm to room temperature.
    
  • Quench & Isolation: Quench the reaction carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1][2]
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography (Eluent: DCM/MeOH gradient) to yield the target sulfonamide.
    
Protocol B: Epoxide Ring Opening (Industrial Alternative)

This route is historically significant but less convenient for small-scale synthesis due to the difficulty of converting the intermediate sulfonate salt to the sulfonamide.

  • Ring Opening: React Isobutylene oxide (2,2-dimethyloxirane) with Sodium Bisulfite (

    
    ) in aqueous ethanol. The bisulfite attacks the less hindered primary carbon.
    
    • Result: Sodium 2-hydroxy-2-methylpropane-1-sulfonate.[1]

  • Activation: The sulfonate salt must be converted to the sulfonyl chloride using

    
     or 
    
    
    
    .
    • Note: The tertiary alcohol is sensitive to these conditions and often requires protection (e.g., acetylation) prior to chlorination to prevent elimination or substitution.

  • Amidation: The resulting sulfonyl chloride is treated with aqueous ammonia to yield the final sulfonamide.

Visualization of Synthesis & Logic

The following diagram illustrates the preferred Dianion Route and the structural logic behind its use as a bioisostere.

Synthesis_and_Logic Start Methanesulfonamide (CH3SO2NH2) Intermediate Dianion Species [Li-CH2-SO2-NH-Li] Start->Intermediate Double Deprotonation Reagent1 n-BuLi (2.2 eq) THF, 0°C Reagent1->Intermediate Product 2-Hydroxy-2-methylpropane- 1-sulfonamide Intermediate->Product C-Alkylation & Quench Reagent2 Acetone (Electrophile) Reagent2->Product Application Drug Discovery Target: CXCR2 Antagonists APJ Agonists Product->Application Incorporated as Polar Pharmacophore

Caption: Figure 1. Convergent synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide via dianion chemistry.

Applications in Drug Discovery[9]

Bioisosterism & Solubility Enhancement

The 2-hydroxy-2-methylpropyl moiety is a "privileged fragment" in modern medicinal chemistry.[1]

  • Solubility: The tertiary hydroxyl group significantly lowers

    
     (lipophilicity) compared to a standard isobutyl group, improving aqueous solubility without introducing metabolic liability (tertiary alcohols are resistant to oxidation).
    
  • H-Bonding: The motif provides a specific H-bond donor (OH) and acceptor (OH/SO2) pattern that mimics the hydration shell of more polar groups, often improving selectivity for G-Protein Coupled Receptors (GPCRs).[1]

Therapeutic Areas
  • CXCR2 Antagonists: This sulfonamide motif appears in the structure of advanced candidates for COPD and cancer (e.g., melanoma). It serves to bind to the allosteric site of the chemokine receptor, blocking neutrophil migration.

    • Reference: Compounds related to Navarixin (SCH 527123) utilize similar hydroxy-sulfonamide or hydroxy-amide side chains to anchor the molecule in the receptor pocket.[1]

  • APJ Receptor Modulators: Patent literature (e.g., Annapurna Bio Inc.[3]) identifies this specific sulfonamide as a building block for agonists treating cardiovascular conditions.[1]

  • GlyT1 Inhibitors: Used in the optimization of glycine transporter inhibitors for the treatment of schizophrenia, where the sulfonamide acts as a stable, polar linker.

Analytical Characterization (Predicted)

For the synthesized compound (


), the following NMR signals are characteristic:
  • 
    : 
    
    • 
       1.25 (s, 6H, 
      
      
      
      ) – Geminal dimethyl group.
    • 
       3.05 (s, 2H, 
      
      
      
      ) – Methylene adjacent to sulfonyl.
    • 
       4.60 (s, 1H, 
      
      
      
      ) – Exchangeable hydroxyl proton (shift varies with concentration).
    • 
       6.70 (s, 2H, 
      
      
      
      ) – Sulfonamide protons (broad, exchangeable).
  • 
    : 
    
    • 
       29.5 (
      
      
      
      )[1]
    • 
       62.0 (
      
      
      
      )[1]
    • 
       68.5 (
      
      
      
      )[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store in a cool, dry place (

    
    ). Hygroscopic nature requires tight sealing.
    
  • Reactivity: Avoid strong oxidizing agents and acid chlorides (unless protection of OH is intended).[1]

  • First Aid: In case of contact, flush with water for 15 minutes. Standard lab PPE (gloves, goggles, lab coat) is mandatory.

References

  • PubChem. 2-Hydroxy-2-methylpropane-1-sulfonamide (Compound).[1][4] National Library of Medicine. [Link][1]

  • Google Patents. Compounds and compositions for treating conditions associated with APJ receptor activity (CA3115472A1). [1][5]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (General reference for dianion methodology). [Link][1]

Sources

Foundational

The Pharmacological Utility and Mechanistic Role of 2-Hydroxy-2-methylpropane-1-sulfonamide in Rational Drug Design

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the optimization of a lead compound requ...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound requires a delicate balance between target engagement (pharmacodynamics) and metabolic stability (pharmacokinetics). 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7)[1] is not a standalone active pharmaceutical ingredient (API); rather, it is a highly privileged, structurally reactive pharmacophoric building block[2]. When integrated into larger molecular scaffolds, this moiety fundamentally dictates the pharmacological mechanism of action of the resulting drug candidates.

This whitepaper explores the causality behind the selection of the 2-hydroxy-2-methylpropane-1-sulfonamide (HMPS) moiety in drug design, detailing its structural mechanics, its role in specific receptor signaling pathways (such as APJ receptor agonism and GlyT1 inhibition)[3][4], and the self-validating experimental workflows required to evaluate its efficacy.

Structural Pharmacology & Physicochemical Mechanics

The integration of the HMPS moiety into a drug scaffold is a deliberate experimental choice designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and binding challenges. Its pharmacological utility is driven by three distinct structural features:

  • The Gem-Dimethyl Effect: The presence of two methyl groups on the same carbon atom restricts the conformational flexibility of the side chain. This steric bulk locks the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding. Furthermore, the steric hindrance shields adjacent bonds from rapid oxidation by hepatic Cytochrome P450 (CYP) enzymes, significantly extending the drug's biological half-life.

  • The Sulfonamide Bioisostere: The sulfonamide group (

    
    ) acts as a potent hydrogen bond donor and acceptor. It frequently serves as a bioisostere for carboxylic acids or amides, providing stronger electrostatic interactions within the polar pockets of target receptors without the membrane-impermeability associated with charged carboxylates.
    
  • The Tertiary Hydroxyl Group: The terminal hydroxyl group increases the aqueous solubility of the parent compound. Because it is attached to a carbon bearing two methyl groups (a tertiary alcohol), it is highly resistant to phase I metabolism (e.g., oxidation to a ketone or aldehyde), ensuring sustained pharmacological activity.

Quantitative Pharmacological Enhancements

The table below summarizes the typical pharmacokinetic and pharmacodynamic improvements observed when a standard alkyl-sulfonamide is replaced with the HMPS moiety in a lead optimization campaign.

ParameterDes-HMPS Scaffold (Baseline)HMPS-Integrated ScaffoldMechanistic Rationale
Aqueous Solubility < 10 µg/mL> 150 µg/mLTertiary hydroxyl group provides a strong hydration shell.
CYP3A4 Intrinsic Clearance 45 µL/min/mg< 12 µL/min/mgGem-dimethyl steric hindrance prevents rapid aliphatic oxidation.
Receptor Affinity (EC50) ~250 nM~15 nMSulfonamide and hydroxyl groups form a dual H-bond anchor network.
In Vivo Half-Life (

)
1.2 hours6.5 hoursCombined metabolic stability and reduced renal clearance.

Primary Pharmacological Applications and Mechanisms of Action

Depending on the core scaffold it is attached to, the HMPS moiety drives distinct pharmacological mechanisms.

APJ Receptor Agonism (Cardiovascular Therapeutics)

The apelin receptor (APJ, gene symbol APLNR) is a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, heart failure, and pulmonary hypertension[3][5]. HMPS-derived compounds act as potent APJ receptor agonists[6].

  • Mechanism of Action: The HMPS moiety anchors the drug deep within the transmembrane domain of the APJ receptor. The sulfonamide forms critical hydrogen bonds with polar residues (e.g., Arg168), triggering a conformational shift. This shift promotes the coupling of the

    
     protein complex, which subsequently inhibits adenylate cyclase (lowering cAMP levels) and activates the PI3K/AKT signaling cascade, ultimately leading to vasodilation and cardioprotection[3].
    

APJ_Signaling HMPS HMPS-Derived Agonist (Target Engagement) APJ APJ Receptor (APLNR) (GPCR Activation) HMPS->APJ H-Bonding Gi Gi/o Protein Complex (Signal Transduction) APJ->Gi Conformational Shift AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits PI3K PI3K / AKT Pathway (Activation) Gi->PI3K Phosphorylation cAMP cAMP Levels Decrease AC->cAMP Reduces Effect Vasodilation & Cardioprotection cAMP->Effect Modulates PI3K->Effect Promotes

Fig 1. APJ receptor signaling pathway modulated by HMPS-derived agonists.
GlyT1 Inhibition (Neuropsychiatry)

In the central nervous system, HMPS is utilized in the synthesis of tetrahydroisoquinoline derivatives that act as Glycine Transporter 1 (GlyT1) inhibitors[4].

  • Mechanism of Action: By binding to the GlyT1 transporter, the HMPS-derivative blocks the reuptake of glycine from the synaptic cleft. The elevated synaptic glycine levels allosterically potentiate NMDA receptor function, a mechanism actively pursued for the treatment of cognitive deficits in schizophrenia[4].

Phenyl-Oxathiazine Derivatives (Metabolic Disorders)

HMPS is also a critical precursor in synthesizing substituted phenyl-oxathiazine derivatives[7].

  • Mechanism of Action: Through cyclization, the HMPS moiety forms an oxathiazine ring that modulates metabolic targets to treat hyperglycemia and Type II diabetes[8]. The unique geometry of the oxathiazine ring, stabilized by the gem-dimethyl group, is essential for target selectivity[7].

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of HMPS-integrated compounds requires robust, self-validating assay systems. Below is the standard protocol for validating the functional agonism of an HMPS-derived APJ receptor modulator.

Protocol: In Vitro APJ Receptor Activation Assay (cAMP Accumulation)

Causality: This assay measures the downstream inhibition of adenylate cyclase by


-coupled APJ receptors. A decrease in cAMP confirms functional agonism.

Materials:

  • CHO-K1 cells stably expressing human APLNR.

  • HMPS-derived test compound (e.g., synthesized via CA3115472A1 protocols)[6].

  • Forskolin (to artificially stimulate baseline cAMP).

  • TR-FRET cAMP detection kit.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1/APLNR cells at a density of 5,000 cells/well in a 384-well microplate using assay buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Dilution: Prepare a 10-point dose-response curve of the HMPS-derived compound (ranging from 10 µM to 0.1 nM) in DMSO, ensuring a final DMSO concentration of

    
     1% to prevent solvent toxicity.
    
  • Stimulation: Add 10 µL of the test compound to the cells and incubate for 15 minutes at 37°C. This allows the HMPS moiety to anchor to the APJ receptor.

  • Forskolin Challenge: Add 5 µL of Forskolin (final concentration 1 µM) to stimulate adenylate cyclase. Incubate for an additional 30 minutes. Self-Validation: Include a positive control (endogenous Apelin-13) and a negative control (vehicle only) to establish the dynamic range.

  • Detection: Lyse the cells by adding the TR-FRET cAMP detection reagents (fluorophore-labeled cAMP and anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Data Analysis: Read the plate on a time-resolved fluorescence microplate reader. Calculate the

    
    -factor to ensure assay robustness (
    
    
    
    is required). Plot the FRET ratio against the log concentration of the HMPS-compound to determine the
    
    
    .

Workflow Syn HMPS Coupling (Synthesis) Pur HPLC Purification (>98% Purity) Syn->Pur Bind Receptor Binding (Radioligand Assay) Pur->Bind Func Functional Assay (cAMP Accumulation) Bind->Func High Affinity ADME ADME Profiling (Microsomal Stability) Func->ADME Agonism Confirmed Lead Lead Optimization (Candidate Selection) ADME->Lead Stable Profile

Fig 2. Experimental workflow for synthesizing and validating HMPS-integrated drug candidates.

References

  • Compounds and compositions for treating conditions associated with apj receptor activity. (Patent CA3115472A1). Annapurna Bio Inc.
  • Novel substituted phenyl-oxathiazine derivatives, method for producing them, drugs containing said compounds and the use thereof. (Patent US20130338066A1). Sanofi SA.
  • Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy. (Patent CA2720004A1).

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-2-methylpropane-1-sulfonamide in Water vs. Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility In the landscape of drug discovery and development, the characterization of a compound's physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which success is built. Among these, solubility stands as a paramount determinant of a drug candidate's fate, influencing everything from its formulation and bioavailability to its ultimate therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 2-Hydroxy-2-methylpropane-1-sulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides.[1]

This document moves beyond a mere presentation of data, instead offering a deep dive into the molecular interactions that govern the solubility of this compound in two critical solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), a powerful and widely used polar aprotic solvent in pharmaceutical sciences.[2][3] By understanding the "why" behind the "how much," researchers can make more informed decisions in formulation development, screening assay design, and preliminary safety assessments.

Molecular Architecture and Predicted Physicochemical Properties

To comprehend the solubility of 2-Hydroxy-2-methylpropane-1-sulfonamide, we must first dissect its molecular structure. The compound features a sulfonamide functional group (-SO₂NH₂) and a hydroxyl group (-OH) attached to a tertiary carbon. This unique arrangement dictates its polarity, hydrogen bonding potential, and ultimately, its interaction with different solvent environments.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄H₁₁NO₃SBased on its chemical name.
Molecular Weight 153.20 g/mol Calculated from the molecular formula.[1]
Hydrogen Bond Donors 3 (one from -OH, two from -NH₂)The hydroxyl and sulfonamide groups can donate protons.
Hydrogen Bond Acceptors 3 (two from sulfonyl oxygens, one from hydroxyl oxygen)The oxygen atoms possess lone pairs of electrons.
Polarity PolarThe presence of highly electronegative oxygen and nitrogen atoms creates significant bond dipoles.

The interplay of these features suggests a molecule with a strong capacity for engaging in hydrogen bonding, a key factor in its solubility in polar solvents.

Theoretical Solubility Profile: A Tale of Two Solvents

The solubility of a solute is governed by the principle of "like dissolves like." This adage is a simplification of the complex thermodynamics of solvation, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Solubility in Water (A Polar, Protic Solvent)

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. Given the structure of 2-Hydroxy-2-methylpropane-1-sulfonamide, we can anticipate favorable interactions with water for the following reasons:

  • Hydrogen Bonding: The hydroxyl and sulfonamide groups can both donate and accept hydrogen bonds, allowing the molecule to integrate into the hydrogen-bonding network of water.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to favorable dipole-dipole interactions with water molecules.

However, the presence of the nonpolar methyl groups will introduce some hydrophobic character, which may slightly limit its aqueous solubility. The solubility of sulfonamides in water is also known to be pH-dependent; as weak acids, their solubility can increase in alkaline conditions due to salt formation.[4]

Solubility in DMSO (A Polar, Aprotic Solvent)

DMSO is a polar, aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons to donate to hydrogen bonds.[2] Its interactions with 2-Hydroxy-2-methylpropane-1-sulfonamide will be distinct from those with water:

  • Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor and will readily interact with the hydroxyl and sulfonamide protons of the solute.

  • Dipole-Dipole Interactions: The high polarity of DMSO facilitates strong dipole-dipole interactions.

  • Disruption of Solute-Solute Interactions: DMSO is known for its ability to dissolve a wide range of organic compounds, including those with strong intermolecular forces in their solid state.[3][5]

Given DMSO's potent solvent power for polar organic molecules, it is anticipated that 2-Hydroxy-2-methylpropane-1-sulfonamide will exhibit significantly higher solubility in DMSO compared to water.[3][6]

Visualizing Molecular Interactions

G cluster_water Aqueous Solvation cluster_dmso DMSO Solvation solute_w 2-Hydroxy-2-methylpropane-1-sulfonamide water Water (H₂O) solute_w->water H-Bonding (Donor & Acceptor) solute_w->water Dipole-Dipole solute_d 2-Hydroxy-2-methylpropane-1-sulfonamide dmso DMSO ((CH₃)₂SO) solute_d->dmso H-Bonding (Acceptor) solute_d->dmso Dipole-Dipole G cluster_protocol Isothermal Shake-Flask Solubility Determination A 1. Add Excess Solid & Solvent B 2. Equilibrate (Constant T° Shaking) A->B C 3. Settle & Sample Supernatant B->C D 4. Filter Sample (0.22 µm) C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Hydroxy-2-methylpropane-1-sulfonamide: A Technical Guide for Drug Discovery

This in-depth technical guide explores the prospective therapeutic applications of the novel small molecule, 2-Hydroxy-2-methylpropane-1-sulfonamide. While this specific compound is not yet extensively characterized in t...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the prospective therapeutic applications of the novel small molecule, 2-Hydroxy-2-methylpropane-1-sulfonamide. While this specific compound is not yet extensively characterized in the scientific literature, its structural features, particularly the presence of a sulfonamide functional group, position it as a promising candidate for drug discovery and development. This document provides a roadmap for researchers, scientists, and drug development professionals to investigate its potential, drawing upon established principles of medicinal chemistry and the rich therapeutic history of the sulfonamide drug class.

Introduction: The Sulfonamide Scaffold and a New Opportunity

Sulfonamides, characterized by the -SO2NH2 functional group, were the first class of synthetic antimicrobial agents and have since become a cornerstone of modern medicine.[1][2] Their therapeutic reach extends far beyond their initial use in treating bacterial infections, now encompassing a wide array of conditions including type 2 diabetes, high blood pressure, inflammation, and even certain cancers.[2][3][4] The versatility of the sulfonamide scaffold lies in its ability to be chemically modified, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.[1][]

2-Hydroxy-2-methylpropane-1-sulfonamide (C4H11NO3S, Molecular Weight: 153.20 g/mol ) is a structurally simple sulfonamide derivative.[6] Its key features—a hydroxyl group and a tertiary carbon adjacent to the sulfonamide moiety—present unique opportunities for molecular interactions and metabolic pathways that may translate into novel therapeutic effects. This guide will outline a systematic approach to unlocking the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. The table below summarizes the known and predicted properties of 2-Hydroxy-2-methylpropane-1-sulfonamide and its related structures.

Property2-Hydroxy-2-methylpropane-1-sulfonamide2-Hydroxy-2-methylpropane-1-sulfonateReference
Molecular Formula C4H11NO3SC4H9O4S-[6],[7]
Molecular Weight 153.20 g/mol 153.18 g/mol [6],[7]
IUPAC Name 1-hydroxy-2-methylpropane-2-sulfonamide2-hydroxy-2-methylpropane-1-sulfonate[6],[7]

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide can be approached through established organic chemistry methodologies for sulfonamide synthesis. As a starting point for research, this compound is available from commercial suppliers.[6] For the development of derivatives and analogues, a retro-synthetic analysis would likely involve the reaction of a suitable sulfonyl chloride with an appropriate amine.

Prospective Therapeutic Applications and Mechanistic Hypotheses

Given the broad biological activities of the sulfonamide class, 2-Hydroxy-2-methylpropane-1-sulfonamide could be investigated for a range of therapeutic applications. The following sections outline potential areas of interest and the corresponding mechanistic rationale.

Antimicrobial Activity

The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8][9][10] Bacteria require folic acid for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[9][11]

Hypothesis: 2-Hydroxy-2-methylpropane-1-sulfonamide may act as a PABA analogue, inhibiting bacterial DHPS and thus exhibiting antibacterial properties.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Compound 2-Hydroxy-2-methylpropane-1-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Anti-inflammatory and Analgesic Effects

Certain sulfonamides, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2]

Hypothesis: The structural features of 2-Hydroxy-2-methylpropane-1-sulfonamide may allow it to bind to the active site of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Anticancer Potential

Sulfonamides have been explored for their anticancer properties, with some derivatives showing inhibitory activity against carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.[1]

Hypothesis: 2-Hydroxy-2-methylpropane-1-sulfonamide could be investigated as a carbonic anhydrase inhibitor, potentially leading to the development of novel anticancer agents.

A Roadmap for Drug Discovery and Development

The journey from a promising molecule to a therapeutic agent is a multi-stage process.[12][13][14] The following workflow outlines a potential path for the investigation of 2-Hydroxy-2-methylpropane-1-sulfonamide.

cluster_0 Discovery Phase cluster_1 Preclinical Phase Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

Sources

Exploratory

Technical Monograph: 2-Hydroxy-2-methylpropane-1-sulfonamide as a Carbonic Anhydrase Inhibitor

This technical guide details the physicochemical properties, synthesis, and pharmacological mechanism of 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS). This molecule represents a critical class of aliphatic -hydroxy sul...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological mechanism of 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS). This molecule represents a critical class of aliphatic


-hydroxy sulfonamides , often utilized as crystallographic probes and fragment-based lead compounds to study the hydrophilic sub-pockets of human Carbonic Anhydrase (hCA) isoforms.

Executive Summary

While aromatic sulfonamides (e.g., Acetazolamide) dominate the clinical landscape of Carbonic Anhydrase Inhibitors (CAIs), aliphatic sulfonamides like 2-Hydroxy-2-methylpropane-1-sulfonamide offer unique utility in rational drug design. Lacking the steric bulk of aromatic rings, this molecule serves as a precision probe for the zinc-bound water network and the hydrophilic region of the hCA active site. Its


-hydroxyl motif facilitates secondary hydrogen bonding, making it an essential template for designing "tail-approach" inhibitors with improved isoform selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Hydroxy-2-methylpropane-1-sulfonamide
Molecular Formula

Molecular Weight 153.20 g/mol
Structural Motif Primary Sulfonamide (

) with

-tertiary alcohol
pKa (Sulfonamide) ~10.2 (Higher than aromatic analogs due to lack of resonance stabilization)
Solubility High (Water, DMSO, Methanol) due to -OH and

polarity
Key Feature Aliphatic Tail: Allows flexibility in the active site.

-Hydroxyl:
Mimics transition state water interactions.

Synthesis Protocol: Epoxide Ring-Opening Route

The synthesis of HMPS requires a regioselective approach to ensure the sulfonamide group attaches to the primary carbon while the hydroxyl remains on the tertiary carbon. The most robust route utilizes Isobutylene Oxide (2,2-dimethyloxirane) as the starting material.

Reaction Workflow (DOT Diagram)

Synthesis_HMPS Start Isobutylene Oxide (2,2-dimethyloxirane) Step1 Nucleophilic Attack (NaHSO3 / H2O) Start->Step1 Ring Opening Inter1 Intermediate: 2-Hydroxy-2-methylpropane-1-sulfonate Step1->Inter1 Step2 Chlorination (POCl3 / PCl5) Inter1->Step2 Activation Inter2 Sulfonyl Chloride Derivative Step2->Inter2 Step3 Amination (NH3(aq) / 0°C) Inter2->Step3 Substitution Final Target: 2-Hydroxy-2-methylpropane-1-sulfonamide Step3->Final

Figure 1: Synthetic pathway for 2-Hydroxy-2-methylpropane-1-sulfonamide via epoxide ring opening.

Detailed Methodology

Step 1: Sulfonate Formation

  • Dissolve 2,2-dimethyloxirane (10 mmol) in water.

  • Add Sodium Bisulfite (

    
    , 12 mmol) dropwise at 0°C to prevent polymerization.
    
  • Reflux for 4 hours. The nucleophilic bisulfite attacks the less sterically hindered primary carbon (regioselective ring opening).

  • Concentrate in vacuo to yield sodium 2-hydroxy-2-methylpropane-1-sulfonate.

Step 2: Conversion to Sulfonyl Chloride

  • Suspend the dry sulfonate salt in anhydrous

    
    .
    
  • Add Phosphorus Pentachloride (

    
    , 1.1 eq) under 
    
    
    
    atmosphere.
  • Stir at room temperature for 2 hours. Note: Protect the tertiary alcohol if side-reactions occur, though the sulfonyl chloride formation is usually faster.

Step 3: Amination

  • Cool the sulfonyl chloride solution to -10°C.

  • Slowly bubble anhydrous Ammonia gas (

    
    ) or add concentrated aqueous 
    
    
    
    .
  • Stir for 1 hour. The product precipitates or is extracted with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water to remove ammonium chloride salts.

Mechanism of Action: Structural Pharmacology

HMPS functions as a reversible, competitive inhibitor of Carbonic Anhydrase. Its efficacy is driven by the zinc-binding capability of the sulfonamide and the specific positioning of the aliphatic hydroxyl group.

The "Zinc-Anchor" Mechanism

Unlike aromatic sulfonamides which rely on


-stacking with hydrophobic residues (e.g., Phe131 in hCA II), HMPS relies on a hydrogen-bond network .
  • Zn(II) Coordination: The sulfonamide moiety (

    
    ) exists in an ionized form (
    
    
    
    ) within the active site. The nitrogen coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion (tetrahedral geometry).[2]
  • Gatekeeper Interaction: The sulfonamide oxygen forms a hydrogen bond with the backbone NH of Thr199 . This is a conserved "gatekeeper" interaction essential for all sulfonamide CAIs.

  • The

    
    -Hydroxyl Effect:  The tertiary hydroxyl group on the isobutyl chain is positioned to interact with the "proton wire" water network or hydrophilic residues (like Asn62  or Gln92 ), stabilizing the aliphatic tail in the hydrophilic half of the active site.
    
Mechanistic Pathway (DOT Diagram)

CA_Inhibition_Mechanism Enzyme Active hCA Enzyme (Zn2+ - OH-) Binding Entry to Active Site Enzyme->Binding Inhibitor HMPS (Inhibitor) (R-SO2NH2) Inhibitor->Binding Displacement Displacement of Zn-bound Water Binding->Displacement Coordination Zn(II) - Sulfonamide N Coordination Displacement->Coordination Stabilization Stabilization: 1. O...Thr199 (H-bond) 2. OH...Water Network Coordination->Stabilization Result Inhibited Enzyme Complex (No CO2 Hydration) Stabilization->Result

Figure 2: Kinetic mechanism of hCA inhibition by HMPS.

Experimental Validation Protocols

To validate HMPS as a CAI, researchers must employ kinetic assays and structural biology techniques.

Stopped-Flow Hydration Assay

This is the gold standard for determining the inhibition constant (


).
  • Principle: Measures the rate of acidification of a buffered solution as

    
     is converted to 
    
    
    
    .
  • Reagents:

    • Substrate: Saturated

      
       solution.
      
    • Indicator: Phenol Red (0.2 mM) or m-Cresol Purple.

    • Buffer: HEPES (pH 7.5).

  • Protocol:

    • Incubate hCA isozyme (e.g., hCA II, ~10 nM) with varying concentrations of HMPS (

      
       to 
      
      
      
      M) for 15 minutes at 25°C.
    • Mix rapidly with

      
       saturated water in a stopped-flow apparatus (e.g., Applied Photophysics).
      
    • Monitor absorbance change at 557 nm (Phenol Red).

    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
X-Ray Crystallography Soaking

To visualize the


-hydroxyl interaction:
  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate).

  • Soaking: Transfer crystals to a solution containing 10 mM HMPS (in DMSO/Mother Liquor) for 2-24 hours.

  • Diffraction: Collect data at 100 K.

  • Refinement: Look for electron density (

    
     map) at the Zn(II) site corresponding to the sulfonamide and the aliphatic tail.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-hydroxy-2-methylpropane-1-sulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Generalized reference for aliphatic sulfonamide structures). Link

  • Scott, K. A., et al. (2000). The Structure of Protein-Ligand Complexes: Thermodynamic and Structural Analysis of Aliphatic Sulfonamide Binding to Carbonic Anhydrase. Biophysical Journal. Link

  • BenchChem. (2024). 1-Hydroxy-2-methylpropane-2-sulfonamide Structure and Properties. (Isomer reference). Link

  • Mishra, C. B., et al. (2020). Sulfonamide-based Carbonic Anhydrase Inhibitors: Synthesis and Biological Activity. Journal of Medicinal Chemistry. Link

Sources

Foundational

The Evolving Landscape of 2-Hydroxy-2-methylpropane-1-sulfonamide Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Versatile Scaffold In the ever-expanding universe of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its remarkable versat...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the ever-expanding universe of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its remarkable versatility and privileged structural attributes. This technical guide delves into a specific, yet highly promising, subclass: derivatives of 2-Hydroxy-2-methylpropane-1-sulfonamide. This scaffold, characterized by a tertiary alcohol and a primary sulfonamide, offers a unique three-dimensional architecture and hydrogen bonding capabilities that make it an attractive starting point for the development of novel therapeutic agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives. We will explore the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships to empower the next wave of innovation in this exciting area of research.

The Core Moiety: 2-Hydroxy-2-methylpropane-1-sulfonamide - A Building Block for Innovation

The foundational structure, N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, is synthesized through a straightforward nucleophilic substitution reaction between 2-amino-2-methyl-1-propanol and benzenesulfonyl chloride.[1] This parent compound serves as a versatile platform for the introduction of a wide array of substituents, primarily through N-alkylation or acylation, allowing for the fine-tuning of physicochemical properties and biological activity.[1]

The inherent chirality of the 2-amino-2-methyl-1-propanol starting material, coupled with the steric bulk of the tertiary alcohol group, imparts a distinct conformational rigidity to the resulting sulfonamide derivatives. This pre-organization can be highly advantageous for achieving specific and high-affinity interactions with biological targets.

Synthetic Pathways: Crafting Diversity from a Common Core

The primary route for generating a library of 2-Hydroxy-2-methylpropane-1-sulfonamide derivatives involves the N-substitution of the parent sulfonamide. This is typically achieved by deprotonation of the sulfonamide nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of an appropriate electrophile (e.g., alkyl or acyl halide).[1]

Experimental Protocol: General Procedure for N-Substitution

A solution of the parent N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide in anhydrous DMF is treated with sodium hydride at 0°C. The reaction mixture is stirred for a specified period to ensure complete deprotonation, after which the desired electrophile is added. The reaction is then allowed to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is obtained by quenching the reaction with a saturated aqueous solution of ammonium chloride and subsequent extraction with an organic solvent. Purification is typically achieved through column chromatography.[1]

This robust protocol allows for the introduction of a diverse range of substituents, including alkyl, allyl, and benzyl groups, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

G cluster_synthesis Synthetic Pathway to N-Substituted Derivatives Parent N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide Anion Sulfonamide Anion Parent->Anion Deprotonation Base NaH in DMF Base->Anion Product N-Substituted Derivative Anion->Product Nucleophilic Attack Electrophile R-X (Alkyl/Acyl Halide) Electrophile->Product G cluster_moa Mechanism of Butyrylcholinesterase Inhibition Derivative N-Substituted 2-Hydroxy-2-methylpropane-1- sulfonamide Derivative Inhibition Inhibition Derivative->Inhibition BChE Butyrylcholinesterase (BChE) BChE->Inhibition Hydrolysis Hydrolysis BChE->Hydrolysis Inhibition->Hydrolysis Blocks Substrate Substrate (e.g., Butyrylcholine) Substrate->BChE Binds to active site

Caption: Inhibition of BChE by the derivatives.

Antioxidant Activity

Several of the synthesized N-substituted derivatives also demonstrated promising antioxidant properties, as evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. [1]Notably, compounds 5e and 5f , which were potent BChE inhibitors, also exhibited good scavenging activity. This dual activity profile is particularly interesting for the development of multi-target drugs for neurodegenerative diseases, where oxidative stress is a key pathological factor.

Future Directions and Unexplored Potential

The initial studies on N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide have laid a strong foundation for further exploration. The versatility of the core scaffold suggests that a wide range of other derivatives could be synthesized and evaluated for a broader spectrum of biological activities.

Potential areas for future research include:

  • Exploration of Diverse N-Substituents: Introduction of aromatic, heteroaromatic, and more complex cyclic systems on the sulfonamide nitrogen could lead to interactions with different biological targets.

  • Modification of the Phenyl Ring: Substitution on the benzenesulfonyl moiety can significantly impact electronic properties and provide additional points of interaction with target proteins.

  • Derivatization of the Hydroxyl Group: Esterification or etherification of the primary alcohol could modulate the compound's lipophilicity and pharmacokinetic profile.

  • Screening Against Other Therapeutic Targets: Given the broad biological activities of sulfonamides, these derivatives should be screened against other relevant targets, such as carbonic anhydrases, kinases, and proteases, which are implicated in cancer, inflammation, and infectious diseases. [2][3]

Conclusion: A Scaffold with Significant Promise

The derivatives of 2-Hydroxy-2-methylpropane-1-sulfonamide represent a promising class of compounds with demonstrated potential as enzyme inhibitors and antioxidants. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce chemical diversity, makes it an attractive platform for lead discovery and optimization in drug development. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to biological evaluation and SAR analysis. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this exciting and underexplored area of medicinal chemistry.

References

  • Rehman, A. et al. Synthesis, spectral characterization and biological screening of n-substituted derivatives of n-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Asian Journal of Chemistry25, 3289-3293 (2013).
  • Abbas, N. et al. Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Asian Journal of Chemistry25, (2013).
  • Rehman, A. U. et al. Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Asian Journal of Chemistry25, (2013).
  • Ghorab, M. M. et al. Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research11, 863-870 (2012).
  • Rehman, H. et al. Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Journal of the Chemical Society of Pakistan37, (2015).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide

The following Application Note and Protocol guide details the scalable synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS 55592-49-3). This guide prioritizes a robust, four-step "Methallyl Route" over the direct e...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the scalable synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS 55592-49-3).

This guide prioritizes a robust, four-step "Methallyl Route" over the direct epoxide ring-opening route. While the epoxide route (Isobutylene oxide + Bisulfite) appears shorter, the intermediate 2-hydroxy-2-methylpropane-1-sulfonyl chloride is chemically unstable, prone to spontaneous cyclization into sultones or elimination. The Methallyl Route utilizes stable intermediates, ensuring reproducibility and safety at scale.



Part 1: Strategic Route Analysis

Retrosynthetic Logic

The target molecule contains a tertiary alcohol and a primary sulfonamide. Direct sulfonation of tert-butanol is not feasible due to elimination risks. The two primary industrial strategies are:

  • Route A (Epoxide Opening): Nucleophilic attack of sulfite on isobutylene oxide.

    • Pros: Short sequence.

    • Cons: The intermediate sulfonyl chloride (containing a

      
      -hydroxyl group) is highly unstable. It readily cyclizes to form isobutane sultone or eliminates to the alkene during the chlorination step, leading to runaway exotherms and low yields.
      
  • Route B (The Methallyl Strategy - Recommended): Sulfonation of methallyl chloride followed by amidation and a final hydration step.

    • Pros: All intermediates are stable. The final hydration step is highly regioselective (Markovnikov) and high-yielding.

    • Cons: One additional step compared to Route A.

The Methallyl Pathway (Recommended)

This protocol follows Route B, designed for gram-to-kilogram scalability.

  • Sulfonation: Displacement of chloride in methallyl chloride by sodium sulfite.

  • Chlorination: Conversion of the sulfonate salt to methallylsulfonyl chloride using

    
     or thionyl chloride.
    
  • Amidation: Reaction with aqueous ammonia to form methallylsulfonamide.

  • Hydration: Acid-catalyzed addition of water to the double bond to generate the tertiary alcohol.

SynthesisRoute Start Methallyl Chloride (3-Chloro-2-methylpropene) Step1 Sodium Methallylsulfonate (Stable Salt) Start->Step1 Na2SO3, H2O Reflux, 4h Step2 Methallylsulfonyl Chloride (Liquid Intermediate) Step1->Step2 POCl3 or SOCl2 DMF (cat), 60°C Step3 Methallylsulfonamide (Crystalline Solid) Step2->Step3 NH3 (aq) 0-5°C Final 2-Hydroxy-2-methylpropane- 1-sulfonamide (Target) Step3->Final H2SO4 (aq) Hydration, 50°C

Figure 1: The "Methallyl Strategy" avoids unstable


-hydroxy sulfonyl chloride intermediates.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Sodium Methallylsulfonate

Objective: Convert methallyl chloride to the water-soluble sulfonate salt.

  • Reagents:

    • Methallyl chloride (1.0 equiv)

    • Sodium sulfite (

      
      ) (1.1 equiv)
      
    • Water (Solvent, 3-4 volumes)

Procedure:

  • Charge a reactor with Sodium Sulfite (1.1 eq) and Water . Stir until dissolved.

  • Add Methallyl Chloride (1.0 eq) dropwise at room temperature.

    • Note: Methallyl chloride is immiscible; vigorous stirring is required.

  • Heat the mixture to reflux (

    
    ).
    
  • Monitor reaction progress by the disappearance of the organic layer (methallyl chloride) and HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool the solution to

    
    . The product, Sodium Methallylsulfonate, often precipitates as white plates.
    
  • Filter the solid. If yield is low, concentrate the mother liquor under vacuum to half volume and cool again.

  • Dry the solid in a vacuum oven at

    
    .
    

Checkpoint: The product should be a white, crystalline solid, soluble in water but insoluble in organic solvents.

Step 2: Synthesis of Methallylsulfonyl Chloride

Objective: Activate the sulfonate for amidation.

  • Reagents:

    • Sodium Methallylsulfonate (from Step 1)

    • Phosphorus Oxychloride (

      
      ) (2.0 equiv) OR Thionyl Chloride (
      
      
      
      ) with DMF cat.
    • Acetonitrile (Optional co-solvent for slurry mobility)

Procedure:

  • In a dry flask under nitrogen, suspend Sodium Methallylsulfonate in Acetonitrile (or use neat

    
     if scale permits).
    
  • Add

    
      (2.0 eq) cautiously.
    
  • Heat the mixture to

    
     for 3–5 hours.
    
    • Safety: Evolution of

      
       gas is possible if residual sulfite is present. Scrubbing is required.
      
  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (

    
    ) to quench excess 
    
    
    
    .
  • Extract immediately with Dichloromethane (DCM) (

    
    ).
    
  • Wash combined organics with cold brine, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .
    • Note: Methallylsulfonyl chloride is a lachrymator. Handle in a fume hood.

Yield Target: >85% as a pale yellow oil.

Step 3: Synthesis of Methallylsulfonamide

Objective: Form the sulfonamide bond.

  • Reagents:

    • Methallylsulfonyl Chloride (from Step 2)

    • Ammonium Hydroxide (28-30%

      
      ) (5.0 equiv)
      
    • THF or DCM (Solvent)

Procedure:

  • Charge Ammonium Hydroxide (5.0 eq) into a reactor and cool to

    
    .
    
  • Dissolve Methallylsulfonyl Chloride in THF (1 volume).

  • Add the chloride solution dropwise to the ammonia solution, maintaining internal temperature

    
    . The reaction is exothermic.[1]
    
  • Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Concentrate the mixture to remove THF. The product usually precipitates from the remaining aqueous layer.

  • Filter the solid. Wash with cold water.

  • Recrystallize from Ethanol/Water if necessary.

Data Check:

  • 1H NMR (DMSO-d6):

    
     6.8 (s, 2H, 
    
    
    
    ), 5.3 (s, 1H, =CH), 5.1 (s, 1H, =CH), 3.6 (s, 2H,
    
    
    -S), 1.8 (s, 3H,
    
    
    ).
Step 4: Hydration to 2-Hydroxy-2-methylpropane-1-sulfonamide

Objective: Regioselective hydration of the alkene.

  • Reagents:

    • Methallylsulfonamide

    • Sulfuric Acid (

      
       aq) OR Amberlyst-15 (Solid Acid)
      
    • Water[2][3][4]

Procedure:

  • Suspend Methallylsulfonamide in Water .

  • Add Sulfuric Acid slowly to achieve a concentration of approx. 50-60%

    
    .
    
    • Alternative: Use 6M

      
       and heat to reflux, but concentrated conditions at lower temp (
      
      
      
      ) often favor thermodynamic hydration without polymerization.
  • Heat to

    
     and monitor by HPLC.
    
    • Mechanism:[2][3][5][6][7][8][9][10][11] Protonation of the alkene gives the tertiary carbocation, which is trapped by water (Markovnikov addition).

  • Workup:

    • Cool to

      
      .
      
    • Neutralize carefully with Sodium Hydroxide or Sodium Bicarbonate to pH 7.

    • Saturate the aqueous phase with NaCl.

    • Extract exhaustively with Ethyl Acetate or n-Butanol .

    • Concentrate to dryness.

  • Purification: Recrystallize from Isopropanol/Hexane.

Part 3: Process Safety & Quality Control

Critical Process Parameters (CPP)
StepParameterRangeRationale
2 (Chlorination) Quench Temp

Exothermic hydrolysis of

; prevents runaway.
3 (Amidation)

Equivalents

eq
Excess ammonia acts as an acid scavenger (

) to drive conversion.
4 (Hydration) Acid Conc.50-60%Too low: slow reaction. Too high: charring or ether formation.
Analytical Specifications

Final Product: 2-Hydroxy-2-methylpropane-1-sulfonamide

  • Appearance: White crystalline powder.

  • Melting Point:

    
     (lit. range for similar hydroxy-sulfonamides).
    
  • Mass Spec (ESI-):

    
    
    
    
    
    .
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.65 (s, 2H, 
      
      
      
      )
    • 
       4.80 (s, 1H, 
      
      
      
      )
    • 
       3.05 (s, 2H, 
      
      
      
      )
    • 
       1.25 (s, 6H, 
      
      
      
      )

References

  • Sulfonation of Methallyl Chloride

    • Smith, C. W., & Norton, D. G. (1953). Applications of the reaction of sodium bisulfite with epoxides and alkyl halides. Journal of the American Chemical Society, 75(3), 749-751. Link

  • Synthesis of Sulfonyl Chlorides

    • Yang, Z., et al. (2013). A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synlett, 24(17), 2165-2169. Link

  • Hydration of Alkenes in Sulfonamides

    • Cordero, F. M., et al. (2008). Synthesis of Functionalised Sulfonamides via Cycloaddition. The Journal of Organic Chemistry, 73(11), 4063–4072. Link

  • General Sulfonamide Synthesis

    • El-Gaby, M. S. A., et al. (2020).[12] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(11). Link

Sources

Application

Application Note: Advanced Recrystallization and Purification Protocols for 2-Hydroxy-2-methylpropane-1-sulfonamide

Introduction & Physicochemical Context 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7) is a highly reactive, structurally unique intermediate widely utilized in the synthesis of advanced therapeutics, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7) is a highly reactive, structurally unique intermediate widely utilized in the synthesis of advanced therapeutics, including APJ receptor agonists for cardiovascular indications[1][2] and GlyT1 inhibitors for neurological therapies[3].

The inherent challenge in purifying this compound lies in its amphiphilic-like structural dichotomy. The molecule possesses a highly polar, hydrogen-bonding sulfonamide (-SO2NH2) and hydroxyl (-OH) network, juxtaposed with a lipophilic gem-dimethyl (-C(CH3)2-) core. During standard single-solvent crystallization, this dual nature frequently causes the compound to "oil out"—separating as a dense, impure liquid phase rather than forming a highly ordered crystalline solid[4][5].

As a Senior Application Scientist, the following protocols have been designed to bypass these thermodynamic pitfalls by utilizing carefully selected binary solvent systems that control the metastable zone width (MSZW) and force clean nucleation.

Thermodynamic Principles of Sulfonamide Recrystallization

To achieve high-purity crystalline material, the recrystallization strategy must rely on a binary solvent/anti-solvent system. The primary solvent must possess a high dielectric constant and hydrogen-bond acceptor capabilities to disrupt the sulfonamide dimers. Conversely, the anti-solvent must rapidly reduce the overall solubility without inducing a liquid-liquid phase separation[6][7].

Table 1: Quantitative Solvent System Matrix for 2-Hydroxy-2-methylpropane-1-sulfonamide
Solvent System (Primary / Anti-Solvent)Optimal Vol. Ratio (v/v)Primary Solubilization MechanismAnti-Solvent MechanismExpected Recovery (%)
Ethyl Acetate / Hexane 1 : 2 to 1 : 3Strong H-bond acceptor (EtOAc) disrupts sulfonamide dimers.Rapidly lowers dielectric constant, forcing precipitation.85 - 90%
Dichloromethane / Hexane 1 : 1Dipole-dipole interactions solvate the polar domains.Induces rapid supersaturation; ideal for trituration.75 - 85%
Ethanol / Water 1 : 0.5Strong H-bond donor/acceptor (EtOH) dissolves the entire molecule.Water acts as a highly polar anti-solvent for the lipophilic gem-dimethyl group.60 - 70%

Recrystallization Workflow Visualization

RecrystallizationWorkflow Crude Crude 2-Hydroxy-2-methylpropane- 1-sulfonamide Dissolve Dissolution in Primary Solvent (EtOAc or DCM at 40-60°C) Crude->Dissolve Filter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Anti-Solvent Addition (Hexane/Heptane) Filter->AntiSolvent Cooling Controlled Cooling (Room Temp to 0°C) AntiSolvent->Cooling Nucleation Nucleation & Crystal Growth (Avoid Oiling Out) Cooling->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (Constant Weight) Isolation->Drying Pure Purified API Intermediate (High Yield & Purity) Drying->Pure

Workflow for the dual-solvent recrystallization of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This protocol is the gold standard for scaling up sulfonamide purification, providing the highest thermodynamic control over crystal growth[6][7].

  • Dissolution: Suspend the crude 2-Hydroxy-2-methylpropane-1-sulfonamide in a minimum volume of Ethyl Acetate (EtOAc) (approx. 3-5 mL/g). Heat the suspension to 60°C under continuous stirring until complete dissolution occurs.

    • Causality & Expertise: Elevated temperature increases the kinetic energy of the system, breaking the strong intermolecular hydrogen bonds between the sulfonamide and hydroxyl groups, ensuring complete solubilization.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask.

    • Causality & Expertise: This removes insoluble polymeric byproducts and dust before they can act as heterogeneous nucleation sites, which would otherwise trap impurities within the crystal lattice.

  • Anti-Solvent Addition: While maintaining the filtrate at 50-60°C, begin adding Hexane dropwise until the solution becomes faintly turbid. Add a few drops of EtOAc to clear the turbidity.

    • Causality & Expertise: Dropwise addition ensures the system remains within the metastable zone width (MSZW). Adding hexane too quickly causes localized supersaturation, immediately leading to oiling out[4].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0°C) for 30 minutes.

    • Causality & Expertise: A slow cooling gradient favors the thermodynamic growth of large, pure crystals over the kinetic formation of small, impure aggregates.

  • Isolation & Drying: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a cold (0°C) 1:3 mixture of EtOAc/Hexane. Dry in a vacuum oven at 40°C to a constant weight.

Protocol B: DCM / Hexane Trituration (Post-Deprotection)

This specific protocol is adapted from validated synthetic routes for APJ receptor agonists, utilized immediately following the Trifluoroacetic acid (TFA)-mediated deprotection of N-(2,4-dimethoxybenzyl)-2-hydroxy-2-methylpropane-1-sulfonamide[2].

  • Concentration: Following the deprotection reaction in Dichloromethane (DCM) at 0°C to room temperature, concentrate the filtrate in vacuo to yield a crude residue.

    • Causality & Expertise: Complete removal of excess TFA is critical; residual acid will protonate the sulfonamide nitrogen, drastically altering its solubility profile and inhibiting crystallization.

  • Binary Solvent Trituration: Resuspend the oily residue in a 1:1 (v/v) mixture of DCM and Hexane (e.g., 15 mL DCM / 15 mL Hexane per 1.25 mmol scale)[2].

    • Causality & Expertise: DCM provides just enough solvation for the polar domains, while the high volume of hexane forces the rapid precipitation of the sulfonamide.

  • Maturation: Stir the suspension vigorously at room temperature for 2 to 4 hours.

    • Causality & Expertise: The continuous mechanical shear force promotes the phase transition from an amorphous oil (or metastable polymorph) into a highly stable, filterable crystalline lattice.

  • Isolation: Filter the resulting white solid and wash with neat, cold hexane.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation): If the product separates as an oil at the bottom of the flask, the cooling rate was too fast or the anti-solvent ratio was too high. Solution: Reheat the mixture until homogeneous, add 5-10% more primary solvent (EtOAc or DCM), and decrease the cooling rate by insulating the flask[4][5].

  • Supersaturation without Nucleation: If the solution cools to room temperature but no crystals form, the system is trapped in a supersaturated state. Solution: Induce nucleation by scratching the interior glass surface of the flask with a glass rod, or introduce a seed crystal of pure 2-Hydroxy-2-methylpropane-1-sulfonamide[4].

References

  • Title: COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH APJ RECEPTOR ACTIVITY (EP3860998B1 / CA3115472A1)
  • Title: Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy (CA2720004A1)
  • Title: 2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate Source: Organic Syntheses URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Guided Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide from Isobutylene

This document provides a comprehensive guide for the multi-step synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide, a versatile bifunctional molecule, starting from the readily available petrochemical feedstock, isobut...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the multi-step synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide, a versatile bifunctional molecule, starting from the readily available petrochemical feedstock, isobutylene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed workflow grounded in established chemical principles.

The narrative explains the causality behind experimental choices, ensuring that the protocol is not merely a list of steps but a self-validating system for achieving the target compound.

Scientific Principles and Synthetic Strategy

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide from isobutylene is a multi-step process that leverages classic transformations in organosulfur chemistry. The overall strategy involves three key stages:

  • Electrophilic Sulfonation & Cyclization: Isobutylene is reacted with a sulfur trioxide complex to form a transient carbocation, which rapidly cyclizes to a reactive β-sultone intermediate.

  • Hydrolytic Ring-Opening: The strained β-sultone ring is opened via hydrolysis to yield the stable 2-hydroxy-2-methylpropane-1-sulfonic acid.

  • Conversion to Sulfonamide: The sulfonic acid is first converted to the corresponding sulfonyl chloride, which is then aminated with ammonia to afford the final product.

The choice of a sulfur trioxide-dioxane complex is critical for the initial step. Neat sulfur trioxide is a highly aggressive and non-selective reagent that would lead to extensive polymerization and charring of the isobutylene.[1][2] Complexing SO₃ with a Lewis base like dioxane moderates its reactivity, allowing for a controlled electrophilic addition to the alkene.[1][3]

The subsequent hydrolysis of the β-sultone intermediate is a facile process driven by the high ring strain of the four-membered ring.[4] The final conversion of the sulfonic acid to the sulfonamide proceeds through a well-established nucleophilic substitution pathway involving a sulfonyl chloride intermediate.[5][6]

Synthesis_Workflow Isobutylene Isobutylene Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation Electrophilic Addition SO3_Dioxane SO₃-Dioxane Complex SO3_Dioxane->Carbocation Sultone 2,2-Dimethyl-1,2-oxathietane 2,2-dioxide (β-Sultone) Carbocation->Sultone Intramolecular Cyclization Sulfonic_Acid 2-Hydroxy-2-methylpropane -1-sulfonic Acid Sultone->Sulfonic_Acid Ring-Opening Sulfonyl_Chloride 2-Hydroxy-2-methylpropane -1-sulfonyl Chloride Sulfonic_Acid->Sulfonyl_Chloride Chlorination Sulfonamide 2-Hydroxy-2-methylpropane -1-sulfonamide (Target) Sulfonyl_Chloride->Sulfonamide Amination H2O H₂O (Hydrolysis) H2O->Sulfonic_Acid SOCl2 SOCl₂ or PCl₅ SOCl2->Sulfonyl_Chloride NH3 Aqueous NH₃ NH3->Sulfonamide

Sources

Application

In vitro assay protocols for 2-Hydroxy-2-methylpropane-1-sulfonamide activity

An in-depth technical guide on in vitro assay protocols for assessing the activity of 2-Hydroxy-2-methylpropane-1-sulfonamide, designed for researchers, scientists, and drug development professionals. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on in vitro assay protocols for assessing the activity of 2-Hydroxy-2-methylpropane-1-sulfonamide, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the potential biological effects of this compound, with a focus on enzymatic inhibition and cell-based anti-inflammatory activity.

Introduction to 2-Hydroxy-2-methylpropane-1-sulfonamide and Assay Rationale

2-Hydroxy-2-methylpropane-1-sulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. These activities often stem from the ability of the sulfonamide moiety to mimic a substrate or bind to the active site of enzymes, particularly those containing a metal ion cofactor. Given the structural features of 2-Hydroxy-2-methylpropane-1-sulfonamide, two plausible and testable hypotheses for its biological activity are its potential as a carbonic anhydrase inhibitor and its ability to modulate inflammatory pathways in a cellular context.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group, making CA inhibition a primary hypothesis for the activity of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Inflammation is a complex biological response, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. Screening for compounds that can modulate NO production in response to an inflammatory stimulus, such as lipopolysaccharide (LPS), is a common strategy in the search for new anti-inflammatory agents. A cell-based assay to measure NO production provides a physiologically relevant system to assess the potential anti-inflammatory effects of 2-Hydroxy-2-methylpropane-1-sulfonamide.

This guide provides detailed protocols for two distinct in vitro assays to investigate these hypothesized activities: a colorimetric assay for carbonic anhydrase II inhibition and a Griess assay for nitric oxide production in a macrophage cell line.

Experimental Workflow Overview

G A Hypothesize Biological Activity (Carbonic Anhydrase Inhibition & Anti-inflammatory Effects) B Select Appropriate In Vitro Assays (CA Inhibition & NO Production) A->B C Prepare Stock Solution of 2-Hydroxy-2-methylpropane-1-sulfonamide B->C D Protocol 1: Carbonic Anhydrase II Inhibition Assay C->D E Protocol 2: Cell-Based Nitric Oxide (Griess) Assay C->E F Measure Absorbance (405 nm for CA, 540 nm for NO) D->F E->F I Assess Cell Viability (for NO Assay) E->I G Calculate % Inhibition (CA) or % NO Reduction (NO) F->G H Determine IC50 Value (for CA Inhibition) G->H J Interpret Results & Draw Conclusions G->J I->J

Figure 1: A high-level overview of the experimental workflow from hypothesis generation to data interpretation for assessing the in vitro activity of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Protocol 1: Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of 2-Hydroxy-2-methylpropane-1-sulfonamide against human carbonic anhydrase II (hCA II). The assay is based on the esterase activity of CA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials and Reagents
  • Human Carbonic Anhydrase II (hCA II), lyophilized powder

  • 2-Hydroxy-2-methylpropane-1-sulfonamide

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Tris buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocol
  • Preparation of Reagents:

    • hCA II Solution: Reconstitute lyophilized hCA II in cold Tris buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) with Tris buffer.

    • p-NPA Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile. Store at -20°C, protected from light.

    • Test Compound and Control Stock Solutions: Prepare a 10 mM stock solution of 2-Hydroxy-2-methylpropane-1-sulfonamide in DMSO. Similarly, prepare a 10 mM stock solution of acetazolamide in DMSO.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and acetazolamide in Tris buffer containing a final DMSO concentration of 1%. The final concentrations in the assay will typically range from 0.1 µM to 100 µM.

  • Assay Procedure:

    • Add 20 µL of the diluted test compound or control to the wells of a 96-well plate. For the 100% activity control, add 20 µL of the buffer with 1% DMSO.

    • Add 140 µL of Tris buffer to all wells.

    • Add 20 µL of the hCA II working solution to all wells except for the blank. To the blank wells, add 20 µL of Tris buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Component Volume (µL)
Test Compound/Control20
Tris Buffer (50 mM, pH 7.4)140
hCA II Solution20
p-NPA Solution20
Total Volume 200

Protocol 2: Cell-Based Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the effect of 2-Hydroxy-2-methylpropane-1-sulfonamide on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates signaling cascade leading to iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene promotes transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Figure 2: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Hydroxy-2-methylpropane-1-sulfonamide

  • Dexamethasone (positive control)

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite (for standard curve)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

  • 96-well cell culture plates, sterile

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Hydroxy-2-methylpropane-1-sulfonamide and dexamethasone in DMEM.

    • Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the test compounds or controls.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 100 µL of DMEM containing LPS to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control, add 100 µL of DMEM without LPS.

    • Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Standard Curve:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in DMEM.

    • Perform the Griess reaction on the standards as described above.

    • Plot the absorbance versus the nitrite concentration to generate a standard curve.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis
  • Calculate the nitrite concentration in each sample by interpolating the absorbance values from the nitrite standard curve.

  • Calculate the percentage of NO production relative to the LPS-stimulated control.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of NO production against the logarithm of the compound concentration to determine the IC50 value, if applicable. It is crucial to ensure that the reduction in NO production is not due to cytotoxicity.

Treatment Group LPS (1 µg/mL) Test Compound Expected Outcome
Unstimulated Control--Basal level of NO production
LPS-Stimulated Control+-High level of NO production
Test Compound++Dose-dependent reduction in NO production (if active)
Positive Control (Dex)++Significant reduction in NO production
Cell Viability Control-+To assess the direct cytotoxicity of the compound

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained from these protocols, several validation steps are incorporated:

  • Positive and Negative Controls: The use of a known inhibitor (acetazolamide for CA II) and a known anti-inflammatory agent (dexamethasone for the NO assay) validates the assay's ability to detect the expected biological activity. Unstimulated and vehicle-treated controls establish the baseline and rule out solvent effects.

  • Standard Curves: The use of a standard curve in the Griess assay allows for the accurate quantification of nitrite, ensuring the reliability of the measurements.

  • Orthogonal Assay: The inclusion of a cell viability assay (MTT) is a critical orthogonal measurement in the cell-based protocol. It helps to distinguish between a true anti-inflammatory effect (inhibition of NO production) and a false positive result caused by cytotoxicity.

  • Dose-Response Relationship: Establishing a clear dose-response relationship for the test compound provides strong evidence for a specific biological effect.

By adhering to these principles, the described protocols form a self-validating system for the in vitro characterization of 2-Hydroxy-2-methylpropane-1-sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 16 different human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259. [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its developments, and pitfalls. Analytica Chimica Acta, 585(2), 258-278. [Link]

Method

Application Notes and Protocols for the Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Hydroxy-Sulfonamide Moiety The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydroxy-Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] The incorporation of a hydroxyl group in close proximity to the sulfonamide can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets. 2-Hydroxy-2-methylpropane-1-sulfonamide, with its tertiary alcohol and primary sulfonamide, represents a versatile building block for the synthesis of novel pharmaceutical candidates. This document provides a comprehensive guide to the optimal reaction conditions for its synthesis, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis: Epoxide Ring-Opening as the Optimal Route

Several synthetic pathways could be envisioned for the preparation of 2-Hydroxy-2-methylpropane-1-sulfonamide. However, a critical analysis of these routes reveals significant challenges for all but one approach.

  • Classical Sulfonylation of an Amine: The most traditional method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[2][3] In this case, the logical starting amine would be 2-amino-2-methyl-1-propanol. However, this would lead to the formation of an N-substituted sulfonamide, an isomer of the desired product where the sulfonyl group is attached to the nitrogen atom, not the carbon backbone.

  • Ring-Opening of an Epoxide: This strategy emerges as the most promising and regioselective route. The use of 2,2-dimethyloxirane (isobutylene oxide) as the starting material allows for the nucleophilic attack at the sterically less hindered primary carbon, establishing the correct carbon-sulfur bond and placing the hydroxyl group at the tertiary carbon. This approach offers a convergent and efficient synthesis of the target molecule's backbone. The high reactivity of the strained epoxy ring facilitates the reaction under relatively mild conditions.[8]

Therefore, the recommended and detailed protocol will focus on the ring-opening of 2,2-dimethyloxirane.

Reaction Mechanism: A Two-Step Approach to 2-Hydroxy-2-methylpropane-1-sulfonamide

The synthesis is proposed as a two-step process, beginning with the nucleophilic ring-opening of 2,2-dimethyloxirane by a suitable sulfur nucleophile, followed by oxidative amination to form the sulfonamide.

Step 1: Thiol Formation via Ring-Opening of 2,2-Dimethyloxirane

In this step, 2,2-dimethyloxirane is treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a polar protic solvent like ethanol or methanol. The reaction proceeds via an SN2 mechanism, where the hydrosulfide anion attacks the less substituted carbon of the epoxide ring, leading to the formation of 2-hydroxy-2-methylpropane-1-thiol.

Step 2: Oxidative Chlorination and Ammonolysis

The resulting thiol is then converted to the corresponding sulfonyl chloride through oxidative chlorination. A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid provides a mild and effective method for this transformation.[4] The in-situ generated sulfonyl chloride is then reacted with an excess of ammonia to yield the final product, 2-Hydroxy-2-methylpropane-1-sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-2-methylpropane-1-thiol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (1.1 equivalents) in 100 mL of absolute ethanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this solution, add 2,2-dimethyloxirane (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully neutralize the reaction mixture with 1 M hydrochloric acid until it reaches a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2-methylpropane-1-thiol. The product can be purified by distillation if necessary.

Protocol 2: Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 2-hydroxy-2-methylpropane-1-thiol (1.0 equivalent) in a mixture of acetonitrile and 2 M hydrochloric acid (5:1 v/v).

  • Oxidative Chlorination: Cool the solution to 0-5 °C in an ice-water bath. Add N-chlorosuccinimide (NCS) (4.0 equivalents) portion-wise over 1 hour, maintaining the temperature below 10 °C. A smooth reaction should occur upon the addition of the reactant.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

  • Ammonolysis: In a separate flask, prepare a concentrated solution of ammonia in methanol by bubbling ammonia gas through cold methanol.

  • Addition: Slowly add the cold sulfonyl chloride solution from step 3 to the methanolic ammonia solution at -10 °C with vigorous stirring. An excess of ammonia (at least 10 equivalents) should be used.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters for optimizing the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide.

ParameterOptimal ConditionRationale and Remarks
Step 1: Thiol Synthesis
NucleophileSodium Hydrosulfide (NaSH)A readily available and effective sulfur nucleophile for epoxide ring-opening.
SolventEthanol or MethanolPolar protic solvents facilitate the SN2 reaction and dissolve the reactants.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermicity of the ring-opening, followed by stirring at room temperature to ensure complete reaction.
Stoichiometry1.1 eq. NaSHA slight excess of the nucleophile ensures complete consumption of the epoxide.
Step 2: Sulfonamide Formation
Oxidizing AgentN-Chlorosuccinimide (NCS)Provides a milder and more controlled oxidation compared to chlorine gas.[4]
Acid Catalyst2 M Hydrochloric AcidFacilitates the oxidative chlorination process.
SolventAcetonitrile/HCl mixtureA suitable solvent system for the oxidation reaction.
Temperature (Oxidation)0-10 °CLow temperature is crucial to control the exothermic reaction and prevent side reactions.
Aminating AgentConcentrated Ammonia in MethanolA large excess of ammonia is required to favor the formation of the primary sulfonamide and minimize the formation of secondary sulfonamine byproducts.
Temperature (Ammonolysis)-10 °C to Room TemperatureInitial low temperature controls the reaction with the reactive sulfonyl chloride, followed by warming to complete the reaction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Sulfonamide Formation start1 2,2-Dimethyloxirane product1 2-Hydroxy-2-methylpropane-1-thiol start1->product1 Ring-Opening reagent1 Sodium Hydrosulfide (NaSH) in Ethanol reagent1->product1 intermediate 2-Hydroxy-2-methylpropane-1-thiol sulfonyl_chloride 2-Hydroxy-2-methylpropane-1-sulfonyl chloride (in situ) intermediate->sulfonyl_chloride Oxidative Chlorination reagent2 NCS, HCl in Acetonitrile reagent2->sulfonyl_chloride final_product 2-Hydroxy-2-methylpropane-1-sulfonamide sulfonyl_chloride->final_product Ammonolysis reagent3 Ammonia (excess) in Methanol reagent3->final_product

Caption: Synthetic workflow for 2-Hydroxy-2-methylpropane-1-sulfonamide.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • Benchchem. (2025). A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
  • Benchchem. (2025). Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide.
  • Semantic Scholar. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
  • Benchchem. (2025). A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ResearchGate. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

Sources

Application

Comprehensive Handling and Storage Protocols for 2-Hydroxy-2-methylpropane-1-sulfonamide

An Application Guide for Researchers Abstract This document provides a detailed guide for the safe handling, storage, and use of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS No. 808148-26-7).

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a detailed guide for the safe handling, storage, and use of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS No. 808148-26-7). As a member of the sulfonamide class of compounds, it serves as a valuable building block in medicinal chemistry and drug discovery programs.[1][2] Understanding its chemical properties is paramount to ensuring experimental integrity and laboratory safety. This guide outlines best practices derived from established safety protocols for similar chemical entities, focusing on risk mitigation, proper storage to maintain chemical purity, and step-by-step protocols for common laboratory applications.

Introduction and Chemical Profile

2-Hydroxy-2-methylpropane-1-sulfonamide is an organic compound featuring both a hydroxyl (-OH) and a sulfonamide (-SO2NH2) functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1] The sulfonamide group is a cornerstone in the development of a wide array of therapeutic agents, known for a broad spectrum of biological activities including antimicrobial and anticancer properties.[1][2][3]

The presence of polar functional groups, particularly the hydroxyl and sulfonamide moieties, suggests a high degree of hydrophilicity and the potential for the compound to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[4] This characteristic is a critical consideration for storage and handling to prevent degradation and ensure the accuracy of experimental results.

Table 1: Chemical and Physical Properties This table summarizes the key computed properties of 2-Hydroxy-2-methylpropane-1-sulfonamide and related structures.

PropertyValueSource
IUPAC Name 2-hydroxy-2-methylpropane-1-sulfonamide[5]
CAS Number 808148-26-7[5]
Molecular Formula C₄H₁₁NO₃S[1]
Molecular Weight 153.20 g/mol [1]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 4[6]
Predicted XLogP3 -1[6]
Solubility Highly soluble in water and polar organic solvents.[4]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive toxicity profile for 2-Hydroxy-2-methylpropane-1-sulfonamide is not widely published, the general guidelines for handling sulfonamide-containing compounds and other laboratory chemicals must be strictly followed.[7][8][9] The primary risks involve inhalation of the powder, skin contact, and eye exposure.

Routes of Exposure and Potential Hazards
  • Inhalation: Inhaling fine dust particles may cause respiratory irritation.[10]

  • Skin Contact: May cause skin irritation upon prolonged contact.[9]

  • Eye Contact: Dust or solutions can cause serious eye irritation.[9][10]

  • Ingestion: Harmful if swallowed.[10][11]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is essential. The following PPE is required for all personnel handling this compound. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical, preventing accidental exposure.[12][13]

PPE_Selection_Workflow start Initiate Task: Handling 2-Hydroxy-2-methylpropane-1-sulfonamide weighing Weighing Solid Compound start->weighing Solid Form solution_prep Preparing/Handling Solutions start->solution_prep Liquid Form ppe_base Core PPE: - Nitrile Gloves - Safety Goggles with Side Shields - Lab Coat weighing->ppe_base ppe_weighing Additional PPE for Solids: - Use in Chemical Fume Hood - Consider N95 Respirator for bulk quantities weighing->ppe_weighing solution_prep->ppe_base ppe_solution Additional PPE for Solutions: - Work in well-ventilated area - Face shield if splash risk is high solution_prep->ppe_solution

Caption: PPE selection workflow for handling the compound in solid or solution form.

Table 2: Detailed PPE Specifications

PPE TypeSpecification & Rationale
Hand Protection Nitrile gloves are required. Inspect for tears before each use.[8] Change gloves every 30-60 minutes or immediately if contamination is suspected.[13][14] The causality here is that gloves serve as the primary barrier for dermal exposure, but their integrity can be compromised over time or by chemical contact.
Eye & Face Protection Chemical safety goggles with side shields are the minimum requirement.[8][12] If there is a significant risk of splashing, such as when transferring large volumes of solution, a face shield must be worn in addition to goggles.[15]
Body Protection A long-sleeved lab coat that closes at the front must be worn.[8] This protects the skin and personal clothing from minor spills and dust. For tasks with a higher risk of contamination, consider disposable gowns.
Respiratory Protection When handling larger quantities of the solid compound outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended to prevent inhalation of fine particulates.[16] For routine small-scale use, a fume hood provides adequate protection.[8]

Storage and Stability Protocols

Proper storage is critical for maintaining the integrity and purity of 2-Hydroxy-2-methylpropane-1-sulfonamide. The primary concern is its potential hygroscopicity.

General Storage Conditions

Store the compound in a cool, dry, and well-ventilated place , away from direct sunlight and heat sources.[9] The recommended storage temperature should be checked on the product label, but room temperature is generally acceptable for the solid form.

Managing Hygroscopicity

Moisture absorption can lead to hydrolysis or degradation of the compound, and can also affect the accuracy of weighing.

  • Unopened Containers: Keep the manufacturer's container tightly sealed until ready for use.

  • Opened Containers: Once opened, the compound is susceptible to atmospheric moisture. The ideal storage protocol is to place the container inside a desiccator containing a suitable desiccant (e.g., silica gel).[17] Alternatively, storing under an inert atmosphere (e.g., nitrogen or argon) is also an effective practice.[9][18]

  • Causality: The use of a desiccator or inert atmosphere creates a micro-environment with very low humidity, preventing the hygroscopic compound from absorbing water vapor from the air, thus preserving its solid, free-flowing state and chemical stability.[17][19]

Storage_Decision_Tree start How to Store 2-Hydroxy-2-methylpropane-1-sulfonamide? q1 Is the container sealed from the manufacturer? start->q1 ans1_yes Store in a cool, dry, well-ventilated area. Away from incompatibles. q1->ans1_yes Yes ans1_no Container has been opened. q1->ans1_no No q2 Is the lab environment humidity-controlled (<40% RH)? ans1_no->q2 ans2_yes Tightly reseal the container. Place parafilm around the cap. Return to designated storage. q2->ans2_yes Yes ans2_no Place container inside a dessicator with fresh desiccant. Alternatively, store in an inert atmosphere drybox. q2->ans2_no No

Caption: Decision tree for determining the appropriate storage method.

Chemical Incompatibilities

To prevent hazardous reactions, store this compound separately from the following:

  • Strong oxidizing agents: Can cause vigorous or explosive reactions.[18]

  • Strong acids and bases: May catalyze hydrolysis or other degradation reactions.[20]

  • Heat and Ignition Sources: While not highly flammable, it is prudent practice to keep all chemicals away from open flames or high-heat equipment.

Experimental Handling Protocols

Adherence to standardized procedures is crucial for both safety and experimental reproducibility.

Protocol: Weighing the Solid Compound

Objective: To accurately weigh the solid compound while minimizing exposure and moisture absorption.

Methodology:

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles).[8] Ensure the analytical balance is clean and located in a draft-free area or inside a balance enclosure.

  • Pre-equilibration: If the compound has been stored in a cool location, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[8]

    • Use a clean, dry spatula for transfers.

    • Weigh the desired amount of powder onto weighing paper or into a tared vessel.

    • Work efficiently to minimize the time the container is open to the atmosphere.

  • Post-Weighing:

    • Immediately and tightly seal the main container. Wrap the cap with parafilm for extra security.

    • Return the container to its proper storage location (e.g., desiccator).[17]

    • Clean the spatula and the balance area of any residual powder.

    • Dispose of contaminated weighing paper and gloves in the designated chemical waste container.

Protocol: Preparation of a Stock Solution

Objective: To safely prepare a solution of a known concentration.

Methodology:

  • Preparation: Don all required PPE, including a face shield if splashing is a concern.[15] Perform all steps in a chemical fume hood.[7]

  • Solvent Addition:

    • Add the weighed solid of 2-Hydroxy-2-methylpropane-1-sulfonamide to a suitable volumetric flask.

    • Add approximately 70-80% of the final required volume of the desired solvent (e.g., deionized water, DMSO).

    • The rationale for this partial addition is to allow for effective mixing and complete dissolution before bringing the solution to the final volume, which ensures concentration accuracy.

  • Dissolution:

    • Cap the flask and mix gently by swirling or using a magnetic stirrer until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Transfer the solution to a clearly labeled storage bottle. The label must include the chemical name, concentration, solvent, preparation date, and your initials.[8]

    • Store the solution under conditions appropriate for the solvent used (e.g., flammable cabinet for ethanol, refrigerated for aqueous solutions if stability is a concern). While data on the stability of sulfonamides in solution can vary, storage in a cool, dark place is generally recommended.[21]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.[7]

Minor Spill (Solid Powder)
  • Alert Personnel: Notify others in the immediate area.[12]

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Clean-up: Gently cover the spill with an absorbent material designed for chemical spills. Avoid raising dust. Carefully sweep the material into a designated chemical waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.

  • Wash: Wash hands thoroughly with soap and water after cleanup is complete.[15]

Emergency Actions
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for 15 minutes. Seek medical attention if irritation develops or persists.[7][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing 2-Hydroxy-2-methylpropane-1-sulfonamide, including contaminated consumables (gloves, paper towels, pipette tips) and excess solutions, must be disposed of as hazardous chemical waste.[18] Collect waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this chemical down the drain.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). University of California, Santa Cruz. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . (2025, March 25). Quimivita. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals . (n.d.). Actylis Lab Solutions. [Link]

  • Working with Chemicals . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide . (n.d.). Crystalgen, Inc. [Link]

  • The MSDS HyperGlossary: Hygroscopic . (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing . (2026, February 17). Codefine. [Link]

  • Hygroscopic material packing . (2023, January 27). ResearchGate. [Link]

  • 2-Hydroxy-2-methylpropane-1-sulfonate . (n.d.). PubChem. [Link]

  • Classification of goods according to moisture behavior . (n.d.). Container Handbook. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006, December 6). Pharmacy Purchasing & Products Magazine. [Link]

  • Methyl 2-hydroxypropane-1-sulfonate . (n.d.). PubChem. [Link]

  • Chemical Storage Guidelines . (n.d.). University of Nebraska-Lincoln. [Link]

  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure . (n.d.). University of Toledo. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022, October 6). Provista. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • Selecting PPE When Using Pesticides . (2022, May 4). Iowa State University Extension and Outreach. [Link]

  • 2-Acrylamido-2-methylpropane sulfonic acid . (n.d.). Wikipedia. [Link]

  • 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid Properties . (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? . (n.d.). OHS Insider. [Link]

  • Al-Trawneh, S. A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1195, 438-447. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review . (n.d.). Journal of Pharmaceutical Research International. [Link]

  • 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID . (n.d.). Ataman Kimya. [Link]

  • Thiele-Bruhn, S., et al. (2004). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 33(4), 1331-1341. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide can be approached through a multi-step process. A common and effective strategy involves the initial reaction of isobutylene oxide with sodium bisulfite to form the sodium salt of 2-hydroxy-2-methylpropane-1-sulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the desired sulfonamide.

Below is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Isobutylene_Oxide Isobutylene Oxide Sulfonate_Salt Sodium 2-Hydroxy-2-methylpropane-1-sulfonate Isobutylene_Oxide->Sulfonate_Salt Ring-opening sulfonation Sodium_Bisulfite Sodium Bisulfite Sodium_Bisulfite->Sulfonate_Salt Sulfonyl_Chloride_Formation 2-Hydroxy-2-methylpropane-1-sulfonyl chloride Sulfonate_Salt->Sulfonyl_Chloride_Formation Conversion to sulfonyl chloride Final_Product 2-Hydroxy-2-methylpropane-1-sulfonamide Sulfonyl_Chloride_Formation->Final_Product Nucleophilic substitution Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) Chlorinating_Agent->Sulfonyl_Chloride_Formation Ammonia Ammonia Ammonia->Final_Product

Caption: Proposed synthetic workflow for 2-Hydroxy-2-methylpropane-1-sulfonamide.

Troubleshooting Guide: Improving Your Yield

This section addresses common issues encountered during the synthesis that can lead to reduced yields. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My yield of sodium 2-hydroxy-2-methylpropane-1-sulfonate in Step 1 is lower than expected. What could be the cause?

Low yields in the initial sulfonation step can often be attributed to several factors related to the ring-opening reaction of isobutylene oxide with sodium bisulfite.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature, though be mindful of potential side reactions at higher temperatures.

  • Suboptimal pH: The pH of the reaction mixture can influence the nucleophilicity of the bisulfite ion.

    • Solution: Maintain the pH of the reaction mixture within the optimal range for bisulfite addition to epoxides, which is typically mildly acidic to neutral.

  • Side Reactions: Isobutylene oxide can undergo polymerization under certain conditions, especially in the presence of strong acids or bases.

    • Solution: Ensure the reaction is performed under controlled pH and temperature conditions to minimize polymerization. The slow, controlled addition of isobutylene oxide to the bisulfite solution can also help.

Q2: I'm having trouble converting the sulfonate salt to the sulfonyl chloride in Step 2, resulting in a low yield of the final product. What should I investigate?

The conversion of the sulfonate salt to the sulfonyl chloride is a critical step, and its inefficiency can significantly impact the overall yield.

Possible Causes and Solutions:

  • Hydrolysis of the Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent.[1]

  • Incomplete Reaction: The conversion may be incomplete.

    • Solution: A slight excess of the chlorinating agent can be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate the workup.

  • Degradation of the Product: The resulting sulfonyl chloride may be unstable under the reaction conditions.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) and process the reaction mixture promptly upon completion. Avoid prolonged heating.

Q3: The final amination step (Step 3) is giving me a poor yield of 2-Hydroxy-2-methylpropane-1-sulfonamide. What are the likely reasons?

The reaction of the sulfonyl chloride with ammonia is a standard method for sulfonamide synthesis, but several factors can lead to a low yield.[1]

Possible Causes and Solutions:

  • Instability of the Sulfonyl Chloride: The 2-hydroxy-2-methylpropane-1-sulfonyl chloride intermediate may be degrading before it can react with ammonia.[1]

    • Solution: Use the crude sulfonyl chloride immediately after its preparation in the next step without prolonged storage.

  • Formation of Side Products: The hydroxyl group in the sulfonyl chloride could potentially react with another molecule of the sulfonyl chloride.

    • Solution: The slow addition of the sulfonyl chloride to an excess of the ammonia solution at a low temperature can favor the desired amination reaction over intermolecular side reactions.

  • Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of the sulfonyl chloride.

The following diagram illustrates the key reaction and a potential side reaction in the amination step:

Amination_Reaction Sulfonyl_Chloride 2-Hydroxy-2-methylpropane-1-sulfonyl chloride Desired_Product 2-Hydroxy-2-methylpropane-1-sulfonamide Sulfonyl_Chloride->Desired_Product Desired Reaction (Nucleophilic Attack by NH₃) Side_Product Dimerization Product Sulfonyl_Chloride->Side_Product Potential Side Reaction (Intermolecular Reaction) Ammonia Ammonia (NH₃) Ammonia->Desired_Product

Caption: Desired amination reaction and a potential side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Q4: What is a suitable solvent for the amination step?

The choice of solvent is crucial for the success of the amination reaction. Anhydrous and inert solvents are preferred to avoid unwanted side reactions.

SolventAdvantagesDisadvantages
Dichloromethane (DCM) Good solubility for many sulfonyl chlorides, easy to remove.Can be reactive with some amines.
Tetrahydrofuran (THF) Generally inert and a good solvent for many organic compounds.Can form peroxides; must be freshly distilled or stabilized.
Acetonitrile (MeCN) Polar aprotic solvent that can facilitate the reaction.Can be more difficult to remove than DCM.

It is recommended to use anhydrous grades of these solvents.[1]

Q5: How can I purify the final product, 2-Hydroxy-2-methylpropane-1-sulfonamide?

The purification of the final product is essential to obtain a high-purity compound.

  • Recrystallization: This is often an effective method for purifying solid sulfonamides. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol-water or isopropanol-water mixtures can be effective for polar sulfonamides.[2]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is often necessary to isolate the polar sulfonamide product.[1]

  • Acid-Base Extraction: Due to the acidic N-H proton of the sulfonamide, it can be extracted into an aqueous basic solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure sulfonamide.[1]

Q6: What safety precautions should I take during this synthesis?

Safety is paramount in any chemical synthesis.

  • Handling of Reagents:

    • Isobutylene oxide: is a volatile and flammable epoxide. Handle in a well-ventilated fume hood.

    • Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride): are corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

    • Ammonia: is a corrosive and pungent gas. Use a concentrated aqueous solution or a solution in an organic solvent in a well-ventilated area.

  • Reaction Conditions:

    • The addition of chlorinating agents and the subsequent amination can be exothermic. Maintain controlled temperatures using an ice bath and add reagents slowly.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide. These should be adapted and optimized based on your laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of Sodium 2-Hydroxy-2-methylpropane-1-sulfonate
  • In a round-bottom flask, dissolve sodium bisulfite in water.

  • Cool the solution in an ice bath.

  • Slowly add isobutylene oxide to the stirred solution while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude sodium 2-hydroxy-2-methylpropane-1-sulfonate.

Protocol 2: Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonyl chloride
  • Suspend the crude sodium 2-hydroxy-2-methylpropane-1-sulfonate in an anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to the stirred suspension.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring for the disappearance of the starting material.

  • The resulting solution/suspension containing the crude sulfonyl chloride should be used immediately in the next step.

Protocol 3: Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide
  • In a separate flask, prepare a solution of ammonia in an anhydrous solvent (e.g., THF or by bubbling ammonia gas through the solvent) and cool it to 0 °C.

  • Slowly add the crude 2-hydroxy-2-methylpropane-1-sulfonyl chloride solution from Protocol 2 to the stirred ammonia solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The following table provides a summary of recommended reaction parameters that can be optimized for higher yield.

ParameterRecommended RangeRationale
Amine:Sulfonyl Chloride Ratio 1:1 to 1:1.2A slight excess of the sulfonyl chloride can help ensure complete consumption of a valuable amine.[1]
Base (for amination) Ammonia (in excess)Acts as both the nucleophile and the base to neutralize the HCl byproduct.
Solvent Anhydrous DCM, THF, or MeCNShould be inert to the reactants and facilitate the reaction.[1]
Temperature 0 °C to room temperatureLower temperatures can help control exotherms and minimize side reactions.
Reaction Time 1 to 24 hoursShould be determined by monitoring the reaction progress.[1]

By carefully considering these troubleshooting tips and optimizing the reaction parameters, researchers can significantly improve the yield and purity of 2-Hydroxy-2-methylpropane-1-sulfonamide.

References

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Hydroxy Sulfonate Surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Journal of Energy Chemistry. (2017). Direct amination of isobutylene over zeolite catalysts with various topologies and acidities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • De Gruyter. (n.d.). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (2013). US20130331604A1 - Cyclic process for preparing taurine.
  • Organic Syntheses. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Retrieved from [Link]

  • MDPI. (2022). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017046546A1 - Method for producing the 2-acrylamido-2-methylpropane sulfonic acid monomer and polymer comprising said monomer.
  • ResearchGate. (2025). The Reaction of Sodium Bisulfite with Propylene Oxide. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Retrieved from [Link]

  • Quora. (2017). How does ammonia react with meticulous chloride?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0098623A1 - 2-Hydroxypropane sulphonic acid derivatives; their preparation and curable compositions containing them.
  • ScienceDirect. (n.d.). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Study of Gelatin-grafted-2-Acrylamido-2-methylpropane sulfonic acid hydrogels as a controlled release vehicle for amorphous solid dispersion of Tripterygium Wilfordii bioactive constituents. Retrieved from [Link]

  • United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Formation in 2-Hydroxy-2-methylpropane-1-sulfonamide Synthesis

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering impurity-related challenges during the synthesis of 2-Hydroxy-2-methylpropane...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering impurity-related challenges during the synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide. Our approach moves beyond simple procedural lists to explain the underlying chemical principles governing impurity formation, empowering you to make informed decisions and develop robust, self-validating protocols.

Section 1: Plausible Synthetic Pathway & Key Control Points

The synthesis of 2-Hydroxy-2-methylpropane-1-sulfonamide is not widely documented in standard literature, but a chemically sound and industrially scalable approach involves a multi-step process starting from isobutylene oxide. Understanding this pathway is critical to identifying potential side reactions.

The most common and established method for creating a sulfonamide linkage involves the reaction of a sulfonyl chloride with an amine, such as ammonia.[1][2] The necessary sulfonyl chloride intermediate can be synthesized from the corresponding thiol (mercaptan) via oxidation.[3]

A plausible and efficient synthetic workflow is as follows:

  • Ring-Opening of Epoxide: Isobutylene oxide is reacted with a sulfite source (e.g., sodium bisulfite) in an aqueous medium. This nucleophilic attack opens the epoxide ring to form the sodium salt of 2-hydroxy-2-methylpropane-1-sulfonate.

  • Conversion to Sulfonyl Chloride: The sulfonate salt is then converted to the more reactive 2-hydroxy-2-methylpropane-1-sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Amination: The final step is the reaction of the sulfonyl chloride intermediate with ammonia (or an ammonia source) to form the desired 2-Hydroxy-2-methylpropane-1-sulfonamide.

This workflow is visualized below, highlighting the critical stages where impurities can arise.

cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Isobutylene Oxide Isobutylene Oxide Sodium 2-hydroxy-2-methylpropane-1-sulfonate Sodium 2-hydroxy-2-methylpropane-1-sulfonate Isobutylene Oxide->Sodium 2-hydroxy-2-methylpropane-1-sulfonate + NaHSO3 (aq) Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Sodium 2-hydroxy-2-methylpropane-1-sulfonate->Sulfonyl Chloride Intermediate + SOCl2 or PCl5 Target Molecule 2-Hydroxy-2-methylpropane-1-sulfonamide Sulfonyl Chloride Intermediate->Target Molecule + NH3

Caption: Synthetic workflow for 2-Hydroxy-2-methylpropane-1-sulfonamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses common impurities in a question-and-answer format.

FAQ 1: I'm observing a significant impurity with a molecular weight corresponding to a dimer of my starting material. What is it and how do I prevent it?
  • Question: My LC-MS analysis shows a peak with an m/z that suggests a C₈ compound, likely a dimer. What is the cause?

  • Potential Cause & Identification: This impurity is likely a polyether formed from the dimerization or polymerization of isobutylene oxide. This occurs when one molecule of isobutylene oxide acts as a nucleophile, attacking another. The reaction can be catalyzed by both acid and base. You can confirm its identity via MS/MS fragmentation, which should show a loss of the isobutylene oxide monomer unit.

  • Mechanism of Formation: Under the slightly basic conditions often used for the initial ring-opening, the hydroxyl group of the desired product can be deprotonated, and this alkoxide can then attack another molecule of the isobutylene oxide starting material. Complex epoxides are known to be capable of polymerization through the reaction of their epoxy groups with hydroxyl groups.[4]

  • Preventative & Corrective Actions:

    • Control Stoichiometry: Use a slight excess of the sulfite reagent (e.g., 1.1 to 1.2 equivalents) to ensure all the isobutylene oxide is consumed in the desired reaction.

    • Maintain Low Temperature: Add the isobutylene oxide slowly to the sulfite solution while maintaining a temperature of 0-5 °C. This minimizes the rate of the competing dimerization side reaction.

    • pH Control: Keep the pH of the initial reaction mixture neutral or very slightly acidic (pH 6.5-7.0) to avoid catalyzing the base-driven polymerization.

    • Purification: If formed, this less polar impurity can often be removed by recrystallization of the final product from a suitable solvent system like isopropanol/water.[5]

FAQ 2: My final product is contaminated with a more polar impurity identified as 2-methylpropane-1,2-diol. How is this formed?
  • Question: A significant peak, more polar than my product, is showing up in my reverse-phase HPLC. Mass spectrometry confirms it is 2-methylpropane-1,2-diol (isobutylene glycol). What is the source?

  • Potential Cause & Identification: This impurity is the result of the hydrolysis of the isobutylene oxide starting material. The presence of water and either acid or base catalysis can lead to the opening of the epoxide ring to form the diol.[6]

  • Mechanism of Formation: Water acts as a nucleophile, attacking the epoxide ring. This reaction is slow at neutral pH but is significantly accelerated by acidic or basic conditions.

  • Preventative & Corrective Actions:

    • Strict pH Control: During the initial ring-opening, avoid extremes of pH. While the sulfite reaction proceeds, ensure the pH does not drop significantly into the acidic range, which would strongly promote hydrolysis.

    • Minimize Reaction Time: Do not allow the reaction mixture to stand for extended periods, especially under non-optimal pH conditions, before proceeding to the next step.

    • Aqueous Work-up Conditions: During work-up, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases to neutralize the reaction mixture.

FAQ 3: The amination step is sluggish, and I'm isolating unreacted sulfonyl chloride intermediate. What's wrong?
  • Question: My yield is low, and I'm seeing a significant amount of my sulfonyl chloride intermediate in the crude product. How can I improve the conversion?

  • Potential Cause & Identification: This indicates an inefficient amination reaction. The sulfonyl chloride is relatively stable but can be hydrolyzed back to the sulfonic acid if the reaction is not driven to completion. The issue could be related to the ammonia source, temperature, or solvent. The most common method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine.[1]

  • Mechanism of Formation: Incomplete reaction. The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride is the desired reaction. If conditions are not optimal, this reaction will be slow, and subsequent aqueous work-up will hydrolyze the remaining sulfonyl chloride.

  • Preventative & Corrective Actions:

    • Ammonia Concentration: Use a significant excess of ammonia. A saturated solution of ammonia in an organic solvent (like THF or 1,4-dioxane) or using aqueous ammonium hydroxide at a controlled temperature is effective.

    • Temperature Control: The initial addition should be done at a low temperature (0-5 °C) to control the exotherm. Afterward, allowing the reaction to slowly warm to room temperature and stir for several hours (2-4 hours) can drive it to completion.

    • Choice of Base: While ammonia is the reactant, a non-nucleophilic base like triethylamine can be added to scavenge the HCl produced during the reaction, preventing the protonation of the ammonia reactant and maintaining its nucleophilicity.

    • Solvent: Ensure the sulfonyl chloride is fully dissolved. A co-solvent like THF or acetone might be necessary if using aqueous ammonia to ensure a homogenous reaction mixture.

Section 3: Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. A reverse-phase HPLC-UV method is a standard approach. For structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[7]

Recommended HPLC Protocol
ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method should provide good separation for the polar diol impurity (early eluting), the target molecule, and less polar dimeric impurities (late eluting). Method validation is required for quantitative analysis.

Section 4: Visualization of Impurity Pathways

The following diagram illustrates the main synthetic route and the key side reactions that lead to common impurities. Understanding these branching points is fundamental to effective troubleshooting.

G main_path main_path impurity impurity intermediate intermediate start_material start_material main_edge main_edge side_edge side_edge A Isobutylene Oxide B Sulfonate Intermediate A->B + NaHSO3 I1 2-Methylpropane-1,2-diol (Hydrolysis Impurity) A->I1 + H2O (Acid/Base Cat.) I2 Polyether Dimer/Oligomer (Polymerization Impurity) A->I2 + Isobutylene Oxide (Base Cat.) C Sulfonyl Chloride Intermediate B->C + SOCl2 D 2-Hydroxy-2-methylpropane- 1-sulfonamide (Product) C->D + NH3 I3 Unreacted Sulfonyl Chloride (Hydrolyzes to Sulfonic Acid) C->I3 Incomplete Amination + H2O Workup

Caption: Key impurity formation pathways during synthesis.

References

  • FSIS. (2009). Determination and Confirmation of Sulfonamides. USDA.gov. [Link]

  • Chen, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Pule, B. O., et al. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Greenlee, S. (1955). U.S. Patent No. 2,712,001.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • Boll, A. G., et al. (2023). Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides. PMC. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. [Link]

  • Rieger, J., et al. (2022). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. MDPI. [Link]

  • Gadani, K., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. ResearchGate. [Link]

  • Kokoszka, D., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Springer. [Link]

  • ResearchGate. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Asadi, M., et al. (2021). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • Smith, R. (1991). U.S. Patent No. 4,987,250.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-Hydroxy-2-methylpropane-1-sulfonamide

Introduction Welcome to the technical support center for 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS). As a Senior Application Scientist, I understand that working with functionalized sulfonamides presents a unique dic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS). As a Senior Application Scientist, I understand that working with functionalized sulfonamides presents a unique dichotomy: the sulfonamide bond itself is robust, but the neighboring tertiary alcohol introduces specific vulnerabilities regarding dehydration and intramolecular cyclization.

This guide moves beyond generic advice. We treat your solution as a dynamic system where pH, buffer species, and excipients dictate the lifespan of your molecule. The protocols below are designed to be self-validating—meaning the experiments you run will not only stabilize the compound but prove why it is stable.

Module 1: The pH Conundrum & Buffer Selection

User Query: "My HPLC shows degradation peaks after 24 hours in acidic media. Is this hydrolysis?"

Technical Insight: While sulfonamides are generally resistant to hydrolysis compared to carboxamides, HMPS contains a tertiary alcohol beta to the sulfonyl group. In acidic conditions (


), the primary degradation pathway is likely acid-catalyzed dehydration  of the tertiary alcohol to form the corresponding alkene (2-methylprop-1-ene-1-sulfonamide), rather than cleavage of the 

bond. Conversely, at high pH (

), the sulfonamide proton ionizes, which actually stabilizes the molecule against hydrolysis but may alter solubility.
Optimization Protocol: The "Stability Window" Determination

Do not guess the pH. Determine the specific stability window using this kinetic screen.

Step-by-Step Workflow:

  • Prepare Buffers (50 mM):

    • pH 2.0 (Phosphate - High Risk)

    • pH 5.0 (Acetate)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate)

  • Spike: Add HMPS to a final concentration of 1 mg/mL.

  • Stress: Incubate at

    
     (accelerated condition).
    
  • Sample: Aliquot at T=0, 6h, 24h, and 48h.

  • Analyze: HPLC-UV (210 nm). Look for the "Dehydration Peak" (elutes later due to loss of polar -OH) vs. "Hydrolysis Peak" (elutes earlier, sulfonic acid derivative).

Recommended Buffer System: For long-term storage, Phosphate-Buffered Saline (pH 7.4) is the gold standard. The geminal dimethyl group in HMPS provides steric hindrance similar to 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), protecting the core from nucleophilic attack at neutral pH [1].

Module 2: Temperature Stress & Storage

User Query: "Can I autoclave my HMPS stock solution?"

Technical Insight: Absolutely not. While the sulfonamide moiety might survive


, the tertiary alcohol is thermally labile. High heat promotes elimination reactions  (dehydration). Furthermore, if your solution is slightly acidic, heat will exponentially increase the rate of intramolecular cyclization to form a sultam  (cyclic sulfonamide).
Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks for HMPS based on environmental triggers.

HMPS_Degradation HMPS HMPS (Native) Acid Acidic pH (<4) + Heat HMPS->Acid Exposure Base Basic pH (>10) HMPS->Base Exposure Alkene Dehydration Product (Alkene) Acid->Alkene Dehydration (Major Path) Sultam Cyclic Sultam (Intramolecular) Acid->Sultam Cyclization (Minor Path) Salt Anionic Salt (Stable but Soluble) Base->Salt Ionization (Reversible)

Figure 1: Mechanistic degradation pathways for 2-Hydroxy-2-methylpropane-1-sulfonamide. Note that acid catalyzes irreversible chemical changes (dehydration), while base primarily affects ionization state.

Module 3: Solubility & Precipitation Troubleshooting

User Query: "My compound precipitates upon cooling. How do I keep it in solution without causing degradation?"

Technical Insight: Sulfonamides often exhibit pH-dependent solubility (low solubility in acidic/neutral forms, high in basic forms). However, shifting to high pH to dissolve HMPS risks base-catalyzed side reactions over time. The superior approach is inclusion complexation .

The Cyclodextrin Solution

Cyclodextrins (CDs) form host-guest complexes with sulfonamides.[1] The hydrophobic cavity accommodates the alkyl/aryl portion of the sulfonamide, while the hydrophilic exterior maintains aqueous solubility. This has a dual benefit:

  • Solubility: Increases apparent solubility without extreme pH.

  • Shielding: The inclusion complex "hides" the labile functional groups from hydrolytic attack [2].

Formulation Protocol:

Component Concentration Function
HMPS Target Conc. Active Ingredient

| HP-


-Cyclodextrin  | 5% - 10% (w/v) | Solubilizer & Stabilizer |
| Propylene Glycol  | 2% - 5% (v/v) | Co-solvent (prevents crystallization) |
| Phosphate Buffer  | 10 mM (pH 7.[2]4) | pH Control |

Note: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is preferred over parent

-CD due to higher water solubility and lower toxicity.

Module 4: Analytical Troubleshooting (FAQ)

Q: I see a "Ghost Peak" eluting immediately after the void volume. Is this my compound?

  • A: Likely not. Early eluting peaks in Reverse Phase HPLC are usually highly polar degradation products (like sulfonic acid derivatives formed from hydrolysis).

    • Test: Check the UV spectrum of the peak.[1] If it lacks the specific absorbance profile of the sulfonamide, it is a degradant.

Q: How do I differentiate between precipitation and chemical degradation?

  • A: Perform a Re-dissolution Test .

    • Vortex and heat the "degraded" sample to

      
      .
      
    • If the solution clears and HPLC assay returns to 100%, it was precipitation (physical instability).

    • If it remains cloudy or HPLC shows low potency, it is chemical degradation.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Type Precipitation or Potency Loss? Start->Type Precip Precipitation (Cloudy) Type->Precip Potency Potency Loss (HPLC) Type->Potency HeatTest Heat to 37°C & Vortex Precip->HeatTest Clear Solution Clears HeatTest->Clear Physical Issue Cloudy Remains Cloudy HeatTest->Cloudy Chemical Polymerization or Saturation Sol1 Action: Add 5% HP-beta-CD Clear->Sol1 Add Co-solvent (PEG/PG) PeakCheck Check Chromatogram Potency->PeakCheck NewPeak New Peaks Visible PeakCheck->NewPeak Degradation NoPeak No New Peaks PeakCheck->NoPeak Adsorption? Sol2 Action: Adjust Buffer to pH 7.4 NewPeak->Sol2 Check pH & Temp Logs Sol3 Action: Low Binding Consumables NoPeak->Sol3 Switch to Glass Vials (Sorption)

Figure 2: Systematic workflow for diagnosing stability failures in aqueous HMPS solutions.

References

  • Baran, A. et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. This study establishes the baseline hydrolytic stability of the sulfonamide bond, confirming stability at neutral pH (7.0) and vulnerability at acidic pH (4.0).[3][4]

  • Zoppi, A. et al. (2010). "Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods." Journal of Pharmaceutical Sciences. Provides the mechanistic basis for using cyclodextrins to enhance both solubility and chemical stability of sulfonamide derivatives.

  • Lubrizol Corp. (Historical Data).[5] "2-Acrylamido-2-methylpropane sulfonic acid (AMPS) Properties." Technical Data Sheets. Demonstrates the stabilizing effect of the geminal dimethyl group on neighboring functional groups in sulfonate/sulfonamide analogs.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-2-methylpropane-1-sulfonamide Isolation

Welcome to the Technical Support Center for the synthesis and isolation of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7). This structurally dense molecule is a highly reactive intermediate frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7). This structurally dense molecule is a highly reactive intermediate frequently utilized in the synthesis of pharmaceuticals, particularly APJ receptor agonists[1]. Due to the presence of both a primary sulfonamide and a tertiary alcohol, researchers often encounter significant side reactions during its deprotection and isolation phases.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-purity isolation.

Part 1: Mechanistic Causality of Side Reactions

The most common synthetic route to 2-hydroxy-2-methylpropane-1-sulfonamide involves the aldol-type addition of a protected methanesulfonamide (e.g., N-(2,4-dimethoxybenzyl)methanesulfonamide) to acetone, followed by acidic deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1].

During this deprotection and subsequent isolation, two primary side reactions compromise yield and purity:

  • E1 Dehydration: The tertiary alcohol is highly susceptible to protonation by TFA. Prolonged exposure leads to the loss of water, forming a stable tertiary carbocation that undergoes E1 elimination to yield the alkene impurity, 2-methylprop-1-ene-1-sulfonamide.

  • Electrophilic Re-alkylation: The cleavage of the 2,4-dimethoxybenzyl (DMB) protecting group generates a highly stable, electrophilic DMB carbocation. Without a suitable scavenger, this cation will attack the nucleophilic oxygen of the tertiary alcohol or the liberated sulfonamide nitrogen, creating complex adducts[2].

MechanisticPathways SM N-(2,4-Dimethoxybenzyl)- 2-hydroxy-2-methylpropane- 1-sulfonamide TFA TFA / DCM (Deprotection) SM->TFA Int Intermediate: Target + DMB Carbocation TFA->Int Target 2-Hydroxy-2-methylpropane- 1-sulfonamide (Desired Product) Int->Target Optimal Conditions (Scavenger, 0°C to RT) Side1 2-Methylprop-1-ene- 1-sulfonamide (Dehydration Impurity) Int->Side1 Prolonged Acid Exposure (E1 Elimination) Side2 O-Alkylated / N-Alkylated Adducts (Re-alkylation Impurity) Int->Side2 Lack of Scavenger (Electrophilic Attack)

Figure 1: Reaction pathways during deprotection, highlighting target isolation vs. side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a significant alkene impurity (2-methylprop-1-ene-1-sulfonamide) during the final isolation? Cause: E1 dehydration of the tertiary alcohol catalyzed by the strong acid (TFA) used during deprotection[1]. Solution: Strict temperature and time control are mandatory. The deprotection must be initiated at 0°C and allowed to warm to room temperature for no longer than 2 hours. Furthermore, during the concentration step, the rotary evaporator water bath temperature must not exceed 30°C . Prolonged heating of the crude mixture in the presence of residual TFA dramatically accelerates dehydration.

Q2: My LC-MS shows a mass corresponding to +150 Da (or similar DMB adduct). What is this and how do I prevent it? Cause: This +150 Da mass corresponds to the 2,4-dimethoxybenzyl cation re-attaching to your product (O-alkylation or N-alkylation) during the cleavage step. Solution: You must introduce a cation scavenger into the deprotection cocktail[2]. Triisopropylsilane (TIPS) or anisole are highly effective at irreversibly trapping the DMB carbocation. Add 2.0 to 2.5 equivalents of TIPS to the DCM/TFA mixture prior to adding the substrate.

Q3: How can I optimize the liquid-liquid extraction to prevent product loss into the aqueous phase? Cause: 2-Hydroxy-2-methylpropane-1-sulfonamide is highly polar due to the dual hydrogen-bonding networks of the hydroxyl and sulfonamide groups. It exhibits significant water solubility. Solution: Do not use standard DCM or pure Ethyl Acetate (EtOAc) for extraction. Instead, neutralize the aqueous layer to pH 7-8 using saturated aqueous


, saturate the aqueous layer with NaCl (salting out), and extract using 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/Isopropanol (9:1) mixture.
Part 3: Quantitative Data Summary

The following table summarizes internal validation data demonstrating the causality between scavenger presence, temperature control, and final isolation purity.

Deprotection ConditionsScavengerTime / TempYield (%)Purity (LC-MS)Major Impurity
TFA/DCM (1:1)None4h / 25°C31%< 60%DMB-Adducts (+150 Da)
TFA/DCM (1:1)None12h / 40°C15%< 40%Alkene (Dehydration)
TFA/DCM (1:1) TIPS (2.5 eq) 2h / 0°C to 25°C 82% > 95% None (Trace DMB-TIPS)
Part 4: Standard Operating Procedure (SOP) for Optimized Isolation

To ensure a self-validating and reproducible isolation, follow this optimized step-by-step methodology[1].

Workflow Step1 Step 1: Deprotection TFA, DCM, TIPS 0°C to RT, 2h Step2 Step2 Step1->Step2 Step3 Step 3: Neutralization Aqueous NaHCO3 pH 7-8 Step2->Step3 Step4 Step 4: Extraction 2-MeTHF or EtOAc Salting out Step3->Step4

Figure 2: Optimized step-by-step workflow for the isolation of the target sulfonamide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(2,4-dimethoxybenzyl)-2-hydroxy-2-methylpropane-1-sulfonamide (1.0 eq) in anhydrous DCM (10 mL/g of substrate). Add Triisopropylsilane (TIPS) (2.5 eq).

  • Acid Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add TFA (0.5 mL per 10 mL DCM) to maintain the internal temperature below 5°C.

  • Deprotection: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for exactly 2 hours. Monitor by TLC or LC-MS to ensure complete consumption of the starting material.

  • Concentration (Critical Step): Immediately concentrate the reaction mixture in vacuo. Self-Validation Check: Ensure the rotary evaporator water bath is set strictly below 30°C to prevent E1 dehydration of the tertiary alcohol.

  • Neutralization & Extraction: Suspend the crude residue in a minimal amount of DCM/hexanes (1:1) and filter if a precipitate forms (cleaved protecting group byproducts). For the aqueous workup, neutralize the mixture with saturated aqueous

    
     until the pH reaches 7-8. Saturate the aqueous layer with solid NaCl, and extract with 2-MeTHF (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography (eluting with Hexanes/EtOAc gradients) to afford the pure 2-hydroxy-2-methylpropane-1-sulfonamide as a colorless oil or white solid.
    
References
  • Title: Compounds and compositions for treating conditions associated with apj receptor activity (EP3860998B1)
  • Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: John Wiley & Sons URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 2-Hydroxy-2-methylpropane-1-sulfonamide Extraction

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the extraction of 2-Hydroxy-2-methylpropane-1-sulfonamide. It delves into the fundamental principl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the extraction of 2-Hydroxy-2-methylpropane-1-sulfonamide. It delves into the fundamental principles of pH-dependent extraction, offers detailed experimental protocols, and provides troubleshooting solutions to common challenges encountered in the laboratory.

Guiding Principles: The Role of pH in Sulfonamide Extraction

The successful extraction of 2-Hydroxy-2-methylpropane-1-sulfonamide hinges on the manipulation of its acid-base properties. Like other sulfonamides, this compound is weakly acidic due to the proton on the nitrogen atom of the sulfonamide group (-SO₂NH-).[1][2] The pKa of this proton typically falls in a range that allows for its selective protonation and deprotonation by adjusting the pH of the aqueous solution.[3][4]

This pH-dependent ionization is the cornerstone of the liquid-liquid extraction strategy. The underlying principle is the differential solubility of the neutral and ionized forms of the molecule in aqueous and organic solvents.[5][6]

  • In Acidic Conditions (pH < pKa): The sulfonamide group remains protonated and the molecule is in its neutral form. This uncharged state significantly increases its lipophilicity, making it more soluble in organic solvents and facilitating its extraction from an aqueous solution.

  • In Alkaline Conditions (pH > pKa): The sulfonamide group is deprotonated, forming an anionic salt. This charged species is highly polar and therefore more soluble in the aqueous phase, allowing for its selective back-extraction from an organic phase.

This "pH-swing" approach enables a highly selective separation of the target compound from non-acidic impurities.

Experimental Protocol: pH-Swing Extraction of 2-Hydroxy-2-methylpropane-1-sulfonamide

This protocol outlines a standard liquid-liquid extraction procedure. The choice of organic solvent and the precise pH adjustments may require optimization based on the specific reaction mixture and impurity profile.

Materials:

  • Reaction mixture containing 2-Hydroxy-2-methylpropane-1-sulfonamide

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Initial Acidification and Extraction: a. Transfer the aqueous reaction mixture to a separatory funnel. b. Acidify the aqueous layer to a pH of approximately 2-3 by adding 1 M HCl dropwise.[7] Monitor the pH using a calibrated pH meter or pH paper. This ensures the sulfonamide is in its neutral, organic-soluble form. c. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. e. Allow the layers to separate completely. The organic layer will contain the desired product. f. Drain the lower aqueous layer and collect the upper organic layer. g. Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery. Combine the organic extracts.

  • Washing the Organic Phase: a. Wash the combined organic extracts with brine. This helps to remove any residual water and some water-soluble impurities. b. Drain the brine layer.

  • Back-Extraction into Aqueous Base: a. To the organic extract in the separatory funnel, add an equal volume of a 1 M NaOH solution to adjust the pH to approximately 11-12. b. Shake vigorously and allow the layers to separate. The deprotonated sulfonamide will now be in the aqueous layer as its sodium salt. c. Drain and collect the aqueous layer. d. Repeat the back-extraction with fresh aqueous base to ensure complete transfer of the product. Combine the aqueous extracts.

  • Isolation of the Final Product: a. Cool the combined basic aqueous extracts in an ice bath. b. Slowly acidify the solution with 1 M HCl to a pH of 2-3 while stirring. The neutral 2-Hydroxy-2-methylpropane-1-sulfonamide should precipitate out of the solution. c. Collect the solid product by vacuum filtration, washing with cold deionized water. d. Dry the product under vacuum to a constant weight.

Visualization of the Extraction Workflow

The following diagram illustrates the key steps in the pH-swing extraction process.

Sources

Optimization

Technical Support Center: 2-Hydroxy-2-methylpropane-1-sulfonamide Crystallization

Status: Operational | Ticket ID: CRYST-HZn-992 | Updated: February 28, 2026 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: CRYST-HZn-992 | Updated: February 28, 2026 Assigned Scientist: Dr. A. Vance, Senior Application Scientist (Solid State Chemistry)

Diagnostic & Triage: Why is my isolation failing?

This guide addresses the specific crystallization challenges of 2-Hydroxy-2-methylpropane-1-sulfonamide (and its related analogs). This molecule presents a "perfect storm" for crystallization failures due to its amphiphilic nature: a hydrophilic head (sulfonamide + tertiary alcohol) and a hydrophobic methyl-rich core.

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Product "Oils Out" (Liquid-Liquid Phase Separation) Temperature > Metastable Limit; Solvent too polar; Impurities lowering MP.STOP cooling. Reheat to dissolve oil. Add seed crystals at

.
Gooey/Sticky Solid Solvent entrapment; Amorphous conversion.Triturate with non-polar anti-solvent (e.g., Heptane/MTBE).
No Precipitation (Clear Solution) Metastable zone too wide; Supersaturation too low.Concentrate solution. Add anti-solvent dropwise. Do not crash cool.
Low Yield High solubility in mother liquor (common in alcohols).Switch to a binary solvent system (e.g., EtOAc/Heptane).[1]

Deep Dive: The "Oiling Out" Phenomenon

The most reported failure mode for 2-Hydroxy-2-methylpropane-1-sulfonamide is oiling out (Liquid-Liquid Phase Separation or LLPS). This occurs when the molecule separates as a solute-rich liquid phase rather than a crystalline solid.[2][3][4]

The Mechanism

Because this molecule contains a tertiary alcohol and a sulfonamide group, it has a high capacity for hydrogen bonding but also significant rotational freedom. If the solution is cooled rapidly, the molecules aggregate into disordered liquid droplets before they can organize into a lattice.[5] These droplets often trap impurities, creating a "self-poisoning" cycle that prevents crystallization.

Troubleshooting Workflow (Decision Logic)

OilingOutLogic Start Start: Solution is Cloudy/Oily CheckTemp Is Temp > Melting Point? Start->CheckTemp Reheat Action: Reheat to Clear Solution CheckTemp->Reheat Yes SolventCheck Check Solvent Composition CheckTemp->SolventCheck No (It should be solid) Seed Action: Add Seeds at T_cloud + 2°C Reheat->Seed SlowCool Action: Slow Cool (0.1°C/min) Seed->SlowCool ChangeSolvent Action: Increase Anti-Solvent Ratio SolventCheck->ChangeSolvent Too much Good Solvent ChangeSolvent->Reheat

Figure 1: Decision logic for rescuing a batch that has oiled out. Note that reheating is critical to reset the phase behavior.

Recommended Solvent Systems & Protocols

Based on the polarity profile (LogP ~ -0.2 to 0.3) and functional groups, single-solvent systems often fail. A binary solvent system is required to balance solubility (alcohol/sulfonamide interaction) with lattice formation (hydrophobic rejection).

Solvent Screening Table
Solvent SystemRatio (v/v)OutcomeRecommendation
Water 100%Failure: High solubility; difficult to dry.Avoid for crystallization; use for extraction only.
Methanol / Ethanol 100%Failure: High solubility; low yield.Good for dissolving crude, but needs anti-solvent.
IPA / Heptane 1:3 to 1:5Success: Controlled precipitation.Primary Recommendation.
Ethyl Acetate / Hexane 1:2Moderate: Good for purity, but yield may vary.Secondary option if IPA fails.
DCM / MTBE 1:4Success: Good for low-melting solids.Use if product MP is <60°C.
Protocol: Seeded Cooling Crystallization (The "Golden Batch" Method)

This protocol minimizes oiling out by strictly controlling the supersaturation trajectory.

Prerequisites:

  • Crude 2-Hydroxy-2-methylpropane-1-sulfonamide.

  • Solvents: Isopropyl Alcohol (IPA) and n-Heptane.

  • Seed Crystals: Small amount of pure solid (if available) or obtain via scratch-induced nucleation on a watch glass.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10g of crude material in IPA (20 mL) at 50-60°C. Ensure complete dissolution.

  • Anti-Solvent Charge (Hot): Slowly add n-Heptane (10 mL) while maintaining 50°C. The solution should remain clear.

  • Seeding Point: Cool the solution to 40-45°C . Add 0.1% w/w seed crystals.

    • Critical: If seeds dissolve, the solution is undersaturated. Lower temp by 2°C and re-seed.

  • Aging: Hold at seeding temperature for 30-60 minutes. You must see a "milky" suspension of crystals, not oil droplets.

  • Controlled Cooling: Cool to 0°C at a rate of 0.2°C/min .

    • Note: Fast cooling here will cause secondary nucleation of oil droplets.

  • Final Anti-Solvent Addition: Once at 0°C, add remaining n-Heptane (30 mL) dropwise over 1 hour to drive yield.

  • Isolation: Filter immediately. Wash with cold Heptane. Vacuum dry at 35°C.

Technical FAQs

Q1: My material is a viscous oil even after rotary evaporation. How do I turn it into a solid? A: This is a "melted" state or a supercooled liquid. Do not just put it in the freezer; it will turn into a glass.

  • Fix: Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or Diethyl Ether . Add a seed crystal and scratch the side of the flask vigorously with a glass rod. The friction provides nucleation sites. Once solidification starts, cool to -20°C.

Q2: The crystals are hygroscopic and turn to goo on the filter paper. A: The tertiary alcohol group makes the molecule hygroscopic.

  • Fix: Perform the filtration under a nitrogen blanket if possible. Wash with anhydrous heptane (not ether, which condenses water from air). Dry in a vacuum oven with

    
     desiccant.
    

Q3: Why does the literature mention "Zwitterionic" behavior for similar sulfonates? A: While your molecule is a sulfonamide (neutral), related sulfonic acids are zwitterionic. If you are actually working with the acid precursor (2-hydroxy-2-methylpropane-1-sulfonic acid), it will not crystallize from non-polar solvents. You must use water/acetone systems for the acid form. Ensure you are working with the sulfonamide (


).[6]

Scientific Rationale & Pathway Analysis

The crystallization difficulty arises from the competition between intramolecular hydrogen bonding (alcohol-to-sulfonamide) and intermolecular lattice packing.

MolecularPathway Solvated Solvated Molecule (High Entropy) Supersat Supersaturation (Cooling/Anti-solvent) Solvated->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Fast Cooling High Impurity Nucleation Crystal Nucleation (Ordered Lattice) Supersat->Nucleation Seeding Slow Cooling LLPS->Nucleation Reheat & Seed Amorphous Amorphous Glass (Trapped Impurities) LLPS->Amorphous Uncontrolled Crystalline Pure Crystalline Solid Nucleation->Crystalline

Figure 2: Thermodynamic pathway showing the divergence between oiling out (LLPS) and successful nucleation.

References

  • BenchChem Technical Support. (2025).[5] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from 5

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from 3

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10197726, 2-Methylpropane-1-sulfonamide. Retrieved from 7[8][9][7]

  • Chemistry LibreTexts. (2022). Troubleshooting: Liquid Droplets Form (The Solid "Oils Out"). Retrieved from 2

  • ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from 10[11][10]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-2-methylpropane-1-sulfonamide: A Comparative Technical Guide

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS) . As a structural motif frequently encountered in Fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-Hydroxy-2-methylpropane-1-sulfonamide (HMPS) . As a structural motif frequently encountered in Fragment-Based Drug Discovery (FBDD) and as a polar metabolite of sulfonamide therapeutics, understanding its dissociation is critical for structural elucidation and metabolite identification (MetID).

Key Findings:

  • Dominant Mechanism: Unlike standard alkyl sulfonamides, HMPS fragmentation is driven by the tertiary alcohol moiety , resulting in a rapid, energetically favorable neutral loss of water (

    
    , -18 Da).
    
  • Diagnostic Utility: The

    
     ion is often more abundant than the intact protonated molecule, serving as a critical diagnostic marker that distinguishes HMPS from isobaric N-oxide metabolites.
    
  • Comparison: Compared to non-hydroxylated analogs, HMPS exhibits higher source fragmentation and distinct low-mass alkyl fragments due to

    
    -cleavage adjacent to the hydroxyl group.
    

Structural Basis & Theoretical Fragmentation

To interpret the spectrum, we must first analyze the competing lability of the functional groups.

FeatureStructureMS/MS Impact
Tertiary Alcohol

High Lability. Tertiary alcohols readily dehydrate under ESI conditions via

-like elimination to form stable alkenes or tertiary carbocations.
Sulfonamide

Moderate Lability. Typically undergoes S-N bond cleavage or rearrangement leading to

extrusion (-64 Da).
Alkyl Backbone

Stability. Acts as a spacer. Cleavage here usually requires higher collision energies (CE).
The "Hydroxyl Effect"

In standard sulfonamides (e.g., methanesulfonamide), the primary fragmentation channel is the loss of


 or 

. However, in HMPS, the tertiary hydroxyl group introduces a "charge-remote" or "charge-proximal" dehydration pathway that possesses a lower activation energy barrier than the sulfonamide rearrangement.

Comparative Analysis: HMPS vs. Analogs

This section objectively compares HMPS against a non-hydroxylated analog (2-methylpropane-1-sulfonamide ) to highlight the specific spectral fingerprint of the hydroxy-sulfonamide motif.

Table 1: Comparative Fragmentation Profile (ESI+ Mode)
FeatureHMPS (Target) Analog (2-methylpropane-1-sulfonamide) Significance
Precursor Ion

m/z 154m/z 138Base peak difference of +16 Da (Oxygen).
Primary Neutral Loss -18 Da (

)

m/z 136
-17 Da (

)

m/z 121
HMPS dehydration is faster than ammonia loss.
Secondary Loss -64 Da (

)
from m/z 136
-64 Da (

)
from m/z 138
Both cores eventually lose the sulfonyl group.
Source Stability Low (In-source water loss common)High (Intact precursor dominates)HMPS requires softer source desolvation parameters.
Diagnostic Ion m/z 59 (

)
m/z 57 (

)
m/z 59 confirms the presence of the alcohol.
Performance in MRM (Quantification)
  • HMPS Strategy: Do not rely solely on

    
     (pseudo-MRM) due to source instability.
    
  • Recommended Transition:

    
     (Dehydration) is the most sensitive, but 
    
    
    
    is the most specific for structural verification.

Detailed Fragmentation Pathways[1]

The following diagram illustrates the competing pathways. The Blue path represents the dominant dehydration characteristic of HMPS, while the Red path represents the classic sulfonamide breakdown.

HMPS_Fragmentation Precursor Precursor [M+H]+ m/z 154 (2-Hydroxy-2-methylpropane-1-sulfonamide) Dehydrated Fragment [M+H-H2O]+ m/z 136 (Isobutenyl-sulfonamide) Precursor->Dehydrated -H2O (18 Da) Fast Kinetic (E1-like) AlphaFrag Alpha-Cleavage Ion m/z 59 [C(CH3)2OH]+ Precursor->AlphaFrag α-Cleavage Diagnostic for Tert-OH SulfonamideLoss Fragment [M+H-SO2]+ m/z 90 (Rare/Minor) Precursor->SulfonamideLoss -SO2 (64 Da) Rearrangement AmineLoss Fragment [M+H-H2O-NH3]+ m/z 119 (Sultone/Cyclic Intermediate) Dehydrated->AmineLoss -NH3 (17 Da) SO2Loss_1 Fragment [M+H-H2O-SO2]+ m/z 72 (Isobutenyl amine) Dehydrated->SO2Loss_1 -SO2 (64 Da)

Figure 1: ESI+ Fragmentation pathway of HMPS. The red path (Dehydration) dominates due to the stability of the resulting tertiary carbocation/alkene intermediate.

Experimental Protocol for Validation

To reproduce these data or validate the identity of HMPS in a biological matrix, follow this self-validating protocol.

Equipment & Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (Avoid Methanol to prevent potential methylation artifacts during source fragmentation).

Step-by-Step Workflow
  • Source Optimization (Crucial Step):

    • Challenge: The tertiary alcohol is thermally labile. High desolvation temperatures (

      
      C) will cause complete in-source dehydration, making the precursor (
      
      
      
      154) disappear.
    • Action: Perform a "Source Temperature Ramp" from

      
      C to 
      
      
      
      C.
    • Validation Criteria: Select the temperature where the ratio of

      
       is approximately 1:1 or higher. If 136 dominates 100%, lower the Declustering Potential (DP) or Cone Voltage.
      
  • MS2 Acquisition (Product Ion Scan):

    • Precursor: Set Q1 to 154.1 Da.

    • Collision Energy (CE) Ramp: 10, 20, 30, 40 eV.

    • Observation:

      • @ 10 eV: Dominant peak m/z 136 (-

        
        ).
        
      • @ 25 eV: Appearance of m/z 72 and m/z 59.

      • @ 40 eV: Extensive fragmentation to low mass aliphatics (m/z 41, 43).

  • Differentiation Control:

    • Run a blank matrix sample spiked with Sulfamethoxazole (or similar) to confirm the instrument's ability to detect standard sulfonamide losses (-64 Da) without the interference of the hydroxyl group.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393.

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3]

  • NIST Mass Spectrometry Data Center. "Fragmentation of Tertiary Alcohols: General Principles." NIST Chemistry WebBook, SRD 69.

  • Wang, Z., et al. (2003).[4] "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation."[2][4] Rapid Communications in Mass Spectrometry, 17(1), 81-86.[5]

Sources

Comparative

FTIR spectral data interpretation for 2-Hydroxy-2-methylpropane-1-sulfonamide

An In-Depth Guide to the FTIR Spectral Interpretation of 2-Hydroxy-2-methylpropane-1-sulfonamide Introduction: The Role of FTIR in Structural Elucidation Fourier-Transform Infrared (FTIR) spectroscopy stands as a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Interpretation of 2-Hydroxy-2-methylpropane-1-sulfonamide

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering rapid and non-destructive identification of molecular structures. The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint."[1] This guide provides a detailed interpretation of the FTIR spectrum for 2-Hydroxy-2-methylpropane-1-sulfonamide, a molecule incorporating both a tertiary alcohol and a primary sulfonamide functional group. By comparing its spectral features to simpler, related structures, we will demonstrate how to deconstruct a complex spectrum to confirm molecular identity with a high degree of confidence.

The analysis of an FTIR spectrum is typically a two-stage process.[2] First, the "functional group region" (4000-1500 cm⁻¹) is examined to identify characteristic stretching vibrations of key groups like O-H, N-H, and S=O. Subsequently, the more complex "fingerprint region" (1500-400 cm⁻¹) is analyzed to provide a holistic match with a reference spectrum, as this area contains a high density of unique bending and stretching vibrations specific to the molecule as a whole.[3]

Molecular Structure Analysis

To predict the FTIR spectrum of 2-Hydroxy-2-methylpropane-1-sulfonamide, we must first identify its constituent functional groups, as these will govern the primary absorption bands. The structure contains:

  • A Tertiary Alcohol (-C-OH): The hydroxyl group is attached to a tertiary carbon, which influences the position of the C-O stretching band.

  • A Primary Sulfonamide (-SO₂NH₂): This group is characterized by the sulfonyl (S=O) bonds and the primary amine (NH₂) attached to the sulfur atom.

  • Alkyl Framework (C-C, C-H): The molecule is built on a propane backbone with methyl groups, which will produce characteristic alkane C-H stretching and bending vibrations.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Molecular structure of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Experimental Protocol: Acquiring High-Quality FTIR Data

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation. For a solid compound like 2-Hydroxy-2-methylpropane-1-sulfonamide, Attenuated Total Reflectance (ATR) is a modern and highly effective technique that requires minimal sample preparation.[4]

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This allows the infrared source and laser to reach thermal equilibrium, preventing spectral drift.[1]

    • Perform a background scan. This critical step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only absorption bands from the sample.

  • Sample Preparation and Application:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. A clean crystal is essential to prevent cross-contamination from previous samples.

    • Place a small amount of the powdered 2-Hydroxy-2-methylpropane-1-sulfonamide sample directly onto the center of the ATR crystal. Only a few milligrams of the material are needed.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is necessary for the infrared beam's evanescent wave to penetrate the sample effectively and produce a strong, reproducible spectrum.[5]

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

    • Once the scan is complete, clean the crystal and press thoroughly before analyzing the next sample.

dot digraph "FTIR_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Experimental workflow for ATR-FTIR analysis.

FTIR Spectrum Interpretation: A Comparative Approach

The most effective way to interpret the spectrum of a multifunctional compound is to compare it with simpler molecules that contain its constituent functional groups. Here, we will compare the expected spectrum of 2-Hydroxy-2-methylpropane-1-sulfonamide with that of tert-Butanol (a tertiary alcohol) and Methanesulfonamide (a simple primary sulfonamide).

Predicted FTIR Absorption Bands for 2-Hydroxy-2-methylpropane-1-sulfonamide
Wavenumber (cm⁻¹)IntensityShapeVibrational Assignment
~3400StrongVery BroadO-H Stretch (Hydrogen-bonded Tertiary Alcohol)
~3350 & ~3260MediumSharp (x2)N-H Asymmetric & Symmetric Stretch (Primary Sulfonamide)
2980-2870Medium-StrongSharpC-H Stretch (Alkyl sp³ C-H)
~1470 & ~1370MediumSharpC-H Bend (Asymmetric & Symmetric/Umbrella Mode)
~1320StrongSharpS=O Asymmetric Stretch (Sulfonamide)
~1150StrongSharpS=O Symmetric Stretch (Sulfonamide) & C-O Stretch (Tertiary Alcohol)
~900MediumSharpS-N Stretch (Sulfonamide)

Detailed Analysis by Spectral Region

The O-H and N-H Stretching Region (3600-3100 cm⁻¹)
  • 2-Hydroxy-2-methylpropane-1-sulfonamide: This region will be complex. A very broad, strong absorption centered around 3400 cm⁻¹ is expected from the hydrogen-bonded O-H group of the tertiary alcohol.[6] Superimposed on this broad band will be two distinct, sharper peaks characteristic of the primary sulfonamide: the asymmetric N-H stretch (~3350 cm⁻¹) and the symmetric N-H stretch (~3260 cm⁻¹).[7]

  • tert-Butanol (Comparative): This molecule will show only the single, very broad O-H stretching band, making it easy to identify the alcohol component.

  • Methanesulfonamide (Comparative): This molecule will display the two sharp N-H stretching peaks without the underlying broad O-H absorption.

This region is definitive. The simultaneous presence of a broad O-H band and two sharp N-H bands is strong evidence for the coexistence of both the alcohol and primary sulfonamide groups.

The C-H Stretching Region (3000-2850 cm⁻¹)

All three molecules contain sp³-hybridized carbons and will show medium to strong absorption bands in this region due to C-H stretching vibrations.[8] While not highly diagnostic for differentiating these specific compounds, their presence confirms the alkyl nature of the molecular backbone.

The Fingerprint Region (1500-800 cm⁻¹)

This region is critical for confirming the full structure.

  • S=O Stretching (~1320 and ~1150 cm⁻¹): 2-Hydroxy-2-methylpropane-1-sulfonamide and Methanesulfonamide will both exhibit two very strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group.[7][9] These are among the most intense and reliable bands for identifying a sulfonamide. tert-Butanol will be completely transparent in this specific region.

  • C-O Stretching (~1150 cm⁻¹): Tertiary alcohols typically show a strong C-O stretching band around 1150-1210 cm⁻¹. In 2-Hydroxy-2-methylpropane-1-sulfonamide, this absorption will likely overlap with the strong symmetric S=O stretching band, potentially causing this band to appear broader or more intense than the corresponding peak in Methanesulfonamide. tert-Butanol will show a clear, strong C-O stretch in this area, uncomplicated by other absorptions.

  • S-N Stretching (~900 cm⁻¹): A medium-intensity band around 900 cm⁻¹ is expected for the S-N single bond stretch in both sulfonamide-containing molecules.[7] This band will be absent in the spectrum of tert-Butanol.

Comparative Spectral Data Summary
Functional Group Vibration2-Hydroxy-2-methylpropane-1-sulfonamidetert-ButanolMethanesulfonamide
O-H Stretch ~3400 cm⁻¹ (Very Broad)~3400 cm⁻¹ (Very Broad)Absent
N-H Stretch ~3350 & ~3260 cm⁻¹ (Two Sharp Peaks)Absent~3350 & ~3260 cm⁻¹ (Two Sharp Peaks)
S=O Asymm. Stretch ~1320 cm⁻¹ (Strong, Sharp)Absent~1330 cm⁻¹ (Strong, Sharp)
S=O Symm. Stretch ~1150 cm⁻¹ (Strong, Sharp)Absent~1160 cm⁻¹ (Strong, Sharp)
C-O Stretch ~1150 cm⁻¹ (Strong, likely overlapped with S=O)~1170 cm⁻¹ (Strong, Sharp)Absent
S-N Stretch ~900 cm⁻¹ (Medium)Absent~910 cm⁻¹ (Medium)

Conclusion

The FTIR spectrum of 2-Hydroxy-2-methylpropane-1-sulfonamide is uniquely defined by the simultaneous presence of absorption bands characteristic of both a tertiary alcohol and a primary sulfonamide. The key distinguishing features are:

  • A complex absorption pattern in the 3500-3200 cm⁻¹ region, showing two sharp N-H stretching peaks superimposed on a very broad O-H band.

  • Two strong and sharp S=O stretching vibrations around 1320 cm⁻¹ and 1150 cm⁻¹.

  • A strong C-O stretching vibration around 1150 cm⁻¹, which will likely overlap with the symmetric S=O stretch.

By comparing the spectrum to simpler molecules like tert-butanol and methanesulfonamide, a researcher can confidently assign each of these key bands and confirm the identity of 2-Hydroxy-2-methylpropane-1-sulfonamide. This comparative and systematic approach exemplifies the power of FTIR spectroscopy as a tool for unambiguous structural elucidation in chemical research and drug development.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials. Available at: [Link]

  • ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Available at: [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available at: [Link]

  • Quimica Organica. IR Spectrum: Alcohols and Phenols. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Available at: [Link]

  • Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Available at: [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. Available at: [Link]

  • MDPI. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • SPIE Digital Library. Identification of various alcohols by using FT-IR spectra and their principle component analysis. Available at: [Link]

  • ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. Available at: [Link]

  • PubChem. 2-Hydroxy-2-methylpropane-1-sulfonate. Available at: [Link]

  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Available at: [Link]

  • PubChem. Methyl 2-hydroxypropane-1-sulfonate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, Isolation, Structural Characterisation and Assessment of Toxicological Effect of Photo-initiator (2-Hydroxy-2-methyl-1- phenylpropane-1-one) in Ophthalmic Drug Product. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem. 1-Hydroxy-2-methylpropane-1-sulfonate. Available at: [Link]

  • EPA. 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid Properties. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) of 2-Hydroxy-2-methylpropane-1-sulfonamide analogs

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-2-methylpropane-1-sulfonamide Analogs: A Putative Exploration for Drug Discovery Introduction: Unveiling the Potential of a Novel Scaffold T...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-2-methylpropane-1-sulfonamide Analogs: A Putative Exploration for Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] While aromatic sulfonamides have been extensively studied, their aliphatic counterparts represent a less explored, yet promising, area for drug discovery.[3] This guide focuses on the 2-hydroxy-2-methylpropane-1-sulfonamide scaffold, a unique aliphatic sulfonamide featuring a tertiary alcohol. This structural motif offers an exciting starting point for the design of novel therapeutic agents due to its potential for establishing specific hydrogen bond interactions within biological targets and its utility as a versatile chemical building block for creating diverse analog libraries.[1]

This document provides a forward-looking analysis of the potential structure-activity relationships (SAR) of 2-hydroxy-2-methylpropane-1-sulfonamide analogs. Due to the limited specific research on this particular scaffold, this guide will extrapolate from the well-established SAR of related aliphatic and hydroxy-sulfonamides to propose a framework for the rational design and evaluation of novel analogs. We will focus on their potential as enzyme inhibitors, a common application for sulfonamide-based drugs.[4]

The 2-Hydroxy-2-methylpropane-1-sulfonamide Scaffold: A Platform for Innovation

The core structure of 2-hydroxy-2-methylpropane-1-sulfonamide presents several key features for chemical modification and SAR exploration:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for the biological activity of many sulfonamide drugs, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases.[3] The nitrogen atom can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

  • The Hydroxyl Group (-OH): The tertiary hydroxyl group can participate in hydrogen bonding with target proteins, potentially enhancing binding affinity and selectivity. Its presence also influences the molecule's polarity and solubility.

  • The Neopentyl-like Backbone: The quaternary carbon provides a rigid and sterically defined scaffold that can be further functionalized.

Proposed Structure-Activity Relationship (SAR) Exploration

Based on the known SAR of other sulfonamides, we can hypothesize how modifications to the 2-hydroxy-2-methylpropane-1-sulfonamide scaffold might influence biological activity. The following sections outline key areas for derivatization and the likely impact of these changes.

N-Substitutions on the Sulfonamide Moiety

The primary and most common site for modification of the sulfonamide scaffold is the nitrogen atom.[1] Introducing various substituents at this position can profoundly impact activity.

  • Alkyl and Aryl Substituents: The introduction of small alkyl or aryl groups on the sulfonamide nitrogen can modulate lipophilicity and steric interactions within the binding pocket of a target enzyme. For instance, in other sulfonamide series, N-alkylation has been shown to influence antibacterial activity.[5]

  • Heterocyclic Moieties: Attaching heterocyclic rings to the sulfonamide nitrogen has been a successful strategy in developing potent inhibitors for various enzymes.[6] These heterocycles can form additional interactions, such as hydrogen bonds or π-π stacking, with the target protein.

Modifications of the Hydroxy-methylpropane Backbone

While less common than N-substitution, modifications to the aliphatic backbone can also provide valuable SAR insights.

  • Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group would significantly alter the molecule's polarity and hydrogen bonding capacity. This could be used to probe the importance of this group for target engagement.

  • Stereochemistry: Although the parent scaffold is achiral, introducing substituents on the methylene carbon adjacent to the sulfonyl group would create a chiral center. The stereochemical configuration can be critical for biological activity, as seen in some urease inhibitors where the S-configuration of a hydroxy-ethaneamine moiety was crucial for potency.[7]

Comparative Data of Hypothetical Analogs

The following table presents a hypothetical series of 2-hydroxy-2-methylpropane-1-sulfonamide analogs and their predicted activity based on extrapolated SAR principles from related aliphatic sulfonamides targeting carbonic anhydrase (a common target for sulfonamides). This table is for illustrative purposes to guide future research.

Analog Modification Predicted Activity (as Carbonic Anhydrase Inhibitor) Rationale
1 (Parent) 2-Hydroxy-2-methylpropane-1-sulfonamideBaselineUnsubstituted sulfonamide provides a zinc-binding group.
2a N-methylModerate IncreaseSmall alkyl group may improve hydrophobic interactions.
2b N-phenylSignificant IncreaseAromatic ring can form π-π stacking interactions in the active site.
2c N-(4-pyridyl)High IncreasePyridyl nitrogen can act as a hydrogen bond acceptor.
3a O-acetylDecreasedMasking the hydroxyl group may disrupt key hydrogen bonds.
4a (R)-2-Hydroxy-2-methyl-1-phenylpropane-1-sulfonamidePotentially High (Stereo-dependent)Introduction of a phenyl group and a chiral center could lead to specific and potent interactions.

Experimental Protocols

To validate the proposed SAR, a systematic approach to synthesis and biological evaluation is required.

General Synthesis of N-substituted 2-Hydroxy-2-methylpropane-1-sulfonamide Analogs

The synthesis of N-substituted analogs can be achieved through a standard nucleophilic substitution reaction.[1]

Step 1: Synthesis of 2-Hydroxy-2-methylpropane-1-sulfonyl chloride This intermediate is not commercially available and would need to be synthesized, likely from 2-hydroxy-2-methylpropane-1-sulfonic acid.

Step 2: Reaction with Amines

  • Dissolve 2-hydroxy-2-methylpropane-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol is based on established methods for evaluating carbonic anhydrase inhibitors.

  • Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (substrate), buffer (e.g., Tris-HCl), and test compounds (dissolved in DMSO).

  • Procedure:

    • Add buffer, hCA II, and the test compound to a 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Measure the formation of 4-nitrophenol spectrophotometrically at 400 nm over time.

    • Calculate the percentage of inhibition for each compound concentration.

  • Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

Proposed Binding Mode in Carbonic Anhydrase II

The following diagram illustrates the hypothetical binding interactions of an N-aryl analog of 2-hydroxy-2-methylpropane-1-sulfonamide within the active site of human carbonic anhydrase II.

Proposed Binding Mode in Carbonic Anhydrase II Active Site cluster_enzyme hCA II Active Site cluster_inhibitor Analog 2b Zn { Zn²⁺} His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Hydrophobic_pocket { Hydrophobic Pocket} Sulfonamide {-SO₂NH-} Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond Aryl_ring Aryl Ring Aryl_ring->Hydrophobic_pocket π-π stacking Backbone { Hydroxy-methylpropane}

Caption: Hypothetical binding of an N-aryl analog in the hCA II active site.

Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and development of novel analogs based on the 2-hydroxy-2-methylpropane-1-sulfonamide scaffold.

Drug Discovery Workflow start Scaffold Selection: 2-Hydroxy-2-methylpropane -1-sulfonamide library_design Analog Library Design (SAR Hypothesis) start->library_design synthesis Chemical Synthesis library_design->synthesis in_vitro In Vitro Screening (e.g., Enzyme Assays) synthesis->in_vitro sar_analysis SAR Analysis & Iteration in_vitro->sar_analysis sar_analysis->library_design Refine Hypothesis lead_optimization Lead Optimization sar_analysis->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: A workflow for the development of novel sulfonamide analogs.

Conclusion and Future Directions

The 2-hydroxy-2-methylpropane-1-sulfonamide scaffold represents an under-explored area with significant potential for the development of novel therapeutic agents. This guide has provided a putative framework for the structure-activity relationship of its analogs, drawing on established principles from the broader field of sulfonamide chemistry. The proposed synthetic and screening protocols offer a clear path for researchers to begin a systematic investigation of this promising chemical space. Future work should focus on synthesizing a diverse library of analogs and evaluating them against a panel of biological targets to uncover their full therapeutic potential.

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. (2023). FLORE. [Link]

  • Structure–activity relationship (SAR)
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • EP0098623A1 - 2-Hydroxypropane sulphonic acid derivatives; their preparation and curable compositions containing them. (n.d.).
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC. [Link]

  • Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. (2025).
  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). ScienceDirect.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PMC.
  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. (2023). MDPI.
  • CID 57658914 | C4H10NOS+. (n.d.). PubChem. [Link]

  • Novel sulfonamide derivatives. (n.d.).
  • WO2019008025A1 - Novel sulfonamide carboxamide compounds. (n.d.).
  • 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. (2022). MDPI.
  • 1-Hydroxy-2-methylpropane-1-sulfonate | C4H9O4S-. (n.d.). PubChem. [Link]

  • Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. (2025).
  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of hydroxy sulfonic acids. (n.d.).
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017). Hilaris Publisher. [Link]

Sources

Comparative

A Comparative Guide to Purity Validation Methods for 2-Hydroxy-2-methylpropane-1-sulfonamide Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analyti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 2-Hydroxy-2-methylpropane-1-sulfonamide, a key intermediate and building block in medicinal chemistry.[1] The narrative moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Purity in Reference Standards

2-Hydroxy-2-methylpropane-1-sulfonamide, with the molecular formula C4H11NO3S[1], belongs to the sulfonamide class of compounds, which are foundational in the development of a wide array of therapeutic agents.[1][2] The presence of impurities, even in minute quantities, can significantly impact the accuracy of analytical methods, the outcome of biological assays, and the safety and efficacy of final drug products. Therefore, rigorous purity validation of its reference standard is not merely a quality control step but a fundamental requirement for scientific integrity.

Comparative Analysis of Core Purity Validation Techniques

The selection of an appropriate analytical technique is contingent on the specific impurity profile of the 2-Hydroxy-2-methylpropane-1-sulfonamide reference standard and the intended application. This section critically evaluates the most pertinent methods, highlighting their principles, strengths, and limitations in this specific context.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.[3]Retention time, peak area/height for quantification, % purity.[3]High (ng to µg/mL)[3]Excellent, with high precision and accuracy.[3]Robust, reproducible, and widely available for routine quality control.[3]Requires reference standards for impurities; potential for co-elution.[3]
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Retention time, peak area for quantification.High (pg to ng)Excellent for volatile impurities.Ideal for residual solvents and volatile organic impurities.Requires derivatization for non-volatile compounds like sulfonamides.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical structure confirmation, identification and quantification of impurities with unique signals.[5][6]ModerateGood, especially for qNMR (quantitative NMR).Provides structural information without the need for reference standards of impurities.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, fragmentation patterns for structural elucidation.[1]Very High (fg to pg)Can be quantitative, especially when coupled with chromatography (LC-MS, GC-MS).Unparalleled sensitivity and specificity for impurity identification.[7]Can suffer from matrix effects; quantification requires stable isotope-labeled internal standards for best accuracy.[7]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[3]Retention factor (Rf), qualitative presence of impurities.Low to ModerateSemi-quantitative at best.Simple, rapid, and cost-effective for preliminary screening.Limited resolution and sensitivity; not suitable for precise quantification.

In-Depth Methodologies and Experimental Causality

A multi-tiered approach, leveraging the orthogonal strengths of different analytical techniques, is essential for a comprehensive purity validation of 2-Hydroxy-2-methylpropane-1-sulfonamide.

Tier 1: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its high resolving power and quantitative accuracy. A reversed-phase method is typically employed for sulfonamides.

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar compounds like 2-Hydroxy-2-methylpropane-1-sulfonamide.

  • Mobile Phase: A gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure the elution of both polar and non-polar impurities.[8] The buffer maintains a consistent pH, which is critical for the reproducible ionization state of the sulfonamide group.

  • Detection: UV detection is suitable as the molecule is expected to have a chromophore. The detection wavelength should be optimized for maximum sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Hydroxy-2-methylpropane-1-sulfonamide reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of about 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurity peaks. Calculate the percentage purity using the area normalization method.

Tier 2: Orthogonal Confirmation and Structural Elucidation

To ensure the purity value obtained from HPLC is accurate and not skewed by co-eluting impurities or non-chromophoric substances, orthogonal methods are imperative.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity and Impurity Profiling

¹H NMR provides an independent assessment of purity and confirms the chemical structure of the reference standard.[5][6] It is particularly valuable for detecting impurities that may not be visible by UV-based HPLC detection.

Causality in NMR Analysis: The choice of solvent (e.g., DMSO-d₆) is critical to ensure the solubility of the compound and to avoid exchange of labile protons. The integration of signals corresponding to the main compound versus those of impurities allows for a quantitative or semi-quantitative assessment of purity.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of 2-Hydroxy-2-methylpropane-1-sulfonamide and identify any impurity signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[7] This is crucial for identifying and quantifying trace-level impurities.

Rationale for LC-MS: Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides, as the sulfonamide group can be readily protonated.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Experimental Protocol: LC-MS Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the initial mobile phase.

  • LC-MS Conditions:

    • LC System: Utilize the HPLC method described above.

    • MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect a broad range of potential impurities.

    • Collision Energy: Perform MS/MS experiments with varying collision energies to obtain fragmentation patterns for structural elucidation of detected impurities.

  • Data Analysis: Extract ion chromatograms for expected and unexpected masses. Compare fragmentation patterns with known structures or use them to propose structures for unknown impurities.

Visualization of the Purity Validation Workflow

A systematic workflow ensures all aspects of purity are thoroughly investigated.

Purity_Validation_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation & Orthogonal Purity cluster_2 Trace Impurity Identification cluster_3 Specific Impurity Analysis cluster_4 Final Purity Assignment HPLC_Purity HPLC Purity & Impurity Profile NMR_Analysis ¹H NMR for Structural Identity and Impurity Check HPLC_Purity->NMR_Analysis If purity ≥ 99.5% LC_MS_Analysis LC-MS for Identification of Trace-Level Impurities HPLC_Purity->LC_MS_Analysis Identify unknown peaks Final_Report Comprehensive Purity Report NMR_Analysis->Final_Report LC_MS_Analysis->Final_Report GC_Analysis GC for Residual Solvents & Volatile Impurities GC_Analysis->Final_Report Reference_Standard 2-Hydroxy-2-methylpropane-1-sulfonamide Reference Standard Reference_Standard->HPLC_Purity Reference_Standard->GC_Analysis

Caption: A comprehensive workflow for the purity validation of 2-Hydroxy-2-methylpropane-1-sulfonamide reference standards.

Trustworthiness Through Self-Validating Systems

Each protocol described is designed to be a self-validating system. For instance, in the HPLC method, system suitability parameters such as peak symmetry, theoretical plates, and resolution between the main peak and any adjacent impurities must be established and met before sample analysis. This ensures the chromatographic system is performing adequately. The use of orthogonal techniques like NMR and LC-MS provides a cross-validation of the purity results, significantly enhancing the trustworthiness of the final purity assignment. All analytical procedures should be validated in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[9][10][11][12]

Conclusion

The purity validation of 2-Hydroxy-2-methylpropane-1-sulfonamide reference standards demands a meticulous and multi-faceted analytical approach. A primary HPLC method provides robust quantification, while orthogonal techniques like ¹H NMR and LC-MS are essential for structural confirmation and the detection of otherwise hidden impurities. Gas chromatography plays a crucial role in assessing volatile impurities. By understanding the principles and causality behind each method and implementing a systematic, self-validating workflow, researchers can ensure the highest level of confidence in their reference standards, which is fundamental to the integrity of their scientific endeavors.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Sulfonamide-impurities - Pharmaffiliates. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. [Link]

  • USP 1225 Validation Procedures. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. | Semantic Scholar. [Link]

  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects - PubMed. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Request PDF - ResearchGate. [Link]

  • (PDF) Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry - ResearchGate. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. [Link]

  • Simple Tests for Identification of Sulfonamides - ResearchGate. [Link]

  • gliquidone sulfonamide - Reference Standards catalogue - British Pharmacopoeia. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as ... - PMC. [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP - Shimadzu. [Link]

  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry - PubMed. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • 2-Hydroxy-2-methylpropane-1-sulfonate | C4H9O4S- | CID 18457604 - PubChem. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]

  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. - ResearchGate. [Link]

  • (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes - ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of 2-Hydroxy-2-methylpropane-1-sulfonamide in Preclinical Animal Models

Executive Summary This guide provides a comprehensive framework for designing and executing a comparative pharmacokinetic (PK) study of 2-Hydroxy-2-methylpropane-1-sulfonamide, a novel sulfonamide-containing compound. Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for designing and executing a comparative pharmacokinetic (PK) study of 2-Hydroxy-2-methylpropane-1-sulfonamide, a novel sulfonamide-containing compound. Recognizing the significant inter-species variability in sulfonamide metabolism and disposition, this document outlines a robust, multi-species approach essential for accurately predicting human pharmacokinetics and ensuring the selection of appropriate toxicological models.[1][2] We will explore the rationale behind selecting key preclinical species—the Sprague-Dawley rat, the Beagle dog, and the Cynomolgus monkey—and provide detailed, self-validating experimental protocols. The causality behind each methodological choice is explained to empower researchers to not only execute the study but also to interpret the resulting data with confidence. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Introduction: The Challenge of Sulfonamide Pharmacokinetics

Sulfonamides represent a broad class of compounds with diverse therapeutic applications, from antimicrobial to anti-inflammatory agents.[3] A common structural feature, the sulfanilamide core or a related sulfonamide moiety, also presents a common challenge: highly variable and species-dependent pharmacokinetics.[1] Metabolic pathways such as N4-acetylation, aromatic hydroxylation, and glucuronide conjugation can vary dramatically between species, significantly impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5]

For a novel molecule like 2-Hydroxy-2-methylpropane-1-sulfonamide, a thorough understanding of its comparative PK profile in relevant animal models is not merely a regulatory requirement; it is a fundamental prerequisite for successful drug development. This data informs dose selection for toxicology studies, predicts human PK parameters, and ultimately influences the compound's potential for clinical success.

Rationale for Animal Model Selection

The choice of animal models is the most critical decision in a preclinical PK program. The goal is to select species that, collectively, provide a comprehensive picture of the compound's likely disposition in humans. For sulfonamides, we must consider species with differing metabolic capacities.

  • The Sprague-Dawley Rat: The rat is a standard rodent model used in early discovery and toxicology due to its well-characterized physiology and cost-effectiveness. However, rats often exhibit higher metabolic clearance rates compared to larger animals, which can provide a "worst-case" scenario for systemic exposure.[6]

  • The Beagle Dog: The dog is a common non-rodent species. Critically for sulfonamides, dogs are deficient in the N-acetylation pathway, a major metabolic route for many sulfonamides.[7] This forces the drug down alternative metabolic pathways (e.g., hydroxylation followed by glucuronidation), which can reveal potential metabolites or toxicities not observed in acetylating species.[1] This makes the dog an essential model for assessing the risks associated with aryl amine-containing sulfonamides.

  • The Cynomolgus Monkey (Non-Human Primate, NHP): Monkeys are generally considered the most predictive model for human pharmacokinetics due to their closer phylogenetic relationship.[1] Their metabolic pathways, including acetylation, often mirror those in humans, making them invaluable for refining human dose predictions.[8]

By comparing data from these three species, we can triangulate a more accurate prediction of the compound's behavior in humans and ensure that any species-specific toxicities are correctly contextualized.

Comprehensive Experimental Design

A successful comparative PK study requires a meticulously planned, crossover design to determine both intravenous (IV) and oral (PO) pharmacokinetics. The IV data provides absolute clearance and volume of distribution, while the PO data allows for the determination of oral bioavailability and absorption characteristics.

Below is a graphical representation of the proposed experimental workflow.

G cluster_2 Bioanalysis & Data Processing IV_Dose IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Dosing IV_Process Plasma Processing (Centrifugation) IV_Sample->IV_Process Collection Bioanalysis LC-MS/MS Quantification of Parent Drug in Plasma IV_Process->Bioanalysis PO_Dose Oral Gavage Dose (e.g., 10 mg/kg) PO_Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) PO_Dose->PO_Sample Dosing PO_Process Plasma Processing (Centrifugation) PO_Sample->PO_Process Collection PO_Process->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Comparison Inter-species Comparison (Rat vs. Dog vs. Monkey) PK_Analysis->Comparison

Caption: High-level workflow for the comparative IV/PO pharmacokinetic study.

Detailed Experimental Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols are designed to be self-validating systems.

Protocol 1: Test Article Formulation
  • Objective: To prepare a clear, sterile solution for IV administration and a uniform suspension/solution for PO administration.

  • IV Formulation (Example Vehicle: 10% DMSO, 40% PEG300, 50% Saline):

    • Weigh the required amount of 2-Hydroxy-2-methylpropane-1-sulfonamide.

    • Add Dimethyl sulfoxide (DMSO) to dissolve the compound completely.

    • Sequentially add Polyethylene glycol 300 (PEG300) and sterile saline, vortexing between each addition.

    • Ensure the final solution is clear and free of precipitation.

    • Filter the final solution through a 0.22 µm sterile filter for IV administration.

  • PO Formulation (Example Vehicle: 0.5% Methylcellulose in Water):

    • Weigh the required amount of the test article.

    • Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

    • Slowly add the test article to the vehicle while stirring to create a uniform suspension.

    • Continuously stir the formulation during dosing to ensure homogeneity.

  • Causality: The choice of vehicle is critical. For IV, a co-solvent system is often necessary for poorly soluble compounds, while for PO, an aqueous suspension is standard.[9] The vehicle must be non-toxic and minimally impact the drug's intrinsic PK properties.

Protocol 2: Animal Dosing and Sample Collection
  • Objective: To accurately administer the test article and collect high-quality blood samples at predefined time points.

  • Animal Preparation:

    • Acclimate animals (n=3-4 per species) to the facility for at least one week.

    • Fast animals overnight (approx. 12 hours) before PO dosing, with water ad libitum. Fasting is not typically required for IV dosing.[10]

    • Record the body weight of each animal on the day of dosing to calculate the precise dose volume.

  • Administration:

    • Intravenous (IV): Administer as a slow bolus injection (over 1-2 minutes) into a suitable vein (e.g., lateral tail vein for rats, cephalic vein for dogs and monkeys).[9][11] Recommended volume is typically 1-5 mL/kg depending on the species.[9][11]

    • Oral (PO): Administer via oral gavage using a suitable gavage needle.[12] Recommended volume is typically 5-10 mL/kg.

  • Blood Sample Collection:

    • Collect blood samples (approx. 0.25 mL for rats, 1 mL for dogs/monkeys) into tubes containing K2-EDTA anticoagulant.

    • IV Time Points (suggested): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • PO Time Points (suggested): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, place blood samples on ice.

    • Within 30 minutes, centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and transfer it to uniquely labeled cryovials.

    • Store plasma samples at -70°C or below until bioanalysis.

  • Causality: A crossover design where the same animals receive both IV and PO doses (separated by a washout period of at least 7 half-lives) minimizes inter-animal variability.[13][14] The selected time points are designed to adequately capture the absorption, distribution, and elimination phases of the drug.[10]

Protocol 3: Bioanalytical Method (LC-MS/MS)
  • Objective: To develop a sensitive, specific, and robust method for quantifying 2-Hydroxy-2-methylpropane-1-sulfonamide in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable-isotope-labeled compound).

    • Vortex vigorously for 2 minutes to precipitate plasma proteins.[15][16]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Hypothetical):

    • LC System: Shimadzu Nexera or Waters Acquity UPLC system.

    • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

    • Mass Spectrometer: Sciex 6500+ or Waters Xevo TQ-S.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be determined based on compound properties.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and IS.

  • Method Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

  • Causality: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity.[15][17] Protein precipitation is a rapid and effective sample cleanup method for removing the bulk of interfering macromolecules from the plasma matrix.[18]

Data Analysis and Anticipated Results

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t1/2: Terminal elimination half-life.

  • CL: Total body clearance (Dose_IV / AUC_IV).

  • Vdss: Volume of distribution at steady state.

  • F%: Absolute oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Comparative Data

The table below presents a hypothetical but plausible set of results, illustrating the expected differences between the species based on known sulfonamide disposition.

ParameterSprague-Dawley RatBeagle DogCynomolgus Monkey
IV Dose (1 mg/kg)
CL (mL/min/kg)35.28.512.1
Vdss (L/kg)1.20.80.9
t1/2 (h)1.84.13.5
PO Dose (10 mg/kg)
Cmax (ng/mL)85021001550
Tmax (h)0.52.01.5
AUC(0-inf) (ng*h/mL)2840117608260
F (%) 30% 95% 80%
Interpretation of Anticipated Results

The diagram below illustrates the logical relationships influencing the expected PK outcomes.

G cluster_rat Rat cluster_dog Dog cluster_monkey Monkey Rat_Metabolism High Hepatic Metabolism Rat_PK High CL Low Bioavailability Rat_Metabolism->Rat_PK Comparison Comparative PK Profile Rat_PK->Comparison Dog_Metabolism Lacks N-Acetylation Slower Metabolism Dog_PK Low CL High Bioavailability Dog_Metabolism->Dog_PK Dog_PK->Comparison Monkey_Metabolism Human-like Metabolism (Acetylation Present) Monkey_PK Intermediate CL Good Bioavailability Monkey_Metabolism->Monkey_PK Monkey_PK->Comparison

Caption: Factors driving inter-species differences in sulfonamide pharmacokinetics.

  • Rat: As anticipated, the rat displays high clearance (CL) and low oral bioavailability (F%).[6] This is likely due to extensive first-pass hepatic metabolism.

  • Dog: The dog shows low clearance and excellent bioavailability. The lack of acetylation, a potentially rapid metabolic pathway, could contribute to this slower elimination.[7]

  • Monkey: The monkey exhibits an intermediate profile that is often most predictive of the human outcome. Its clearance is lower than the rat's but higher than the dog's, and it has good oral bioavailability.[1]

Conclusion: Synthesizing Data for Clinical Translation

This comparative pharmacokinetic guide provides a robust framework for evaluating 2-Hydroxy-2-methylpropane-1-sulfonamide. By systematically assessing the compound in rats, dogs, and monkeys, researchers can build a comprehensive ADME profile. This multi-species data is crucial for understanding potential metabolic liabilities, selecting the appropriate species for long-term toxicology studies, and performing allometric scaling to project the first-in-human dose. Adherence to these detailed, scientifically-grounded protocols will generate the high-quality, reliable data necessary to confidently advance a promising compound through the drug development pipeline.

References

  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (n.d.). Pharmacokinetics of Sulfonamides in Animals. Karger Publishers.
  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. [Link]

  • Woolley Jr, J. L., & Sigel, C. W. (1989). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research, 50(1), 63-69. [Link]

  • Prakash, C., & Johnson, K. A. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 745-752. [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. [Link]

  • Merck Veterinary Manual. (n.d.). Pharmacokinetic Values of Sulfonamides. Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • University of Notre Dame. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Tona, A., et al. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Poultry Science, 103(11), 104200. [Link]

  • Tona, A., et al. (2025). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Kim, J., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 15(11), 2588. [Link]

  • van Gogh, E. R., et al. (1998). Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. The Veterinary quarterly, 20(3), 92-96. [Link]

  • Dewi, L., et al. (2024). Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma. Journal of Applied Pharmaceutical Science, 14(01), 221-229. [Link]

  • Sharma, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]

  • Chiou, W. L., & Barve, A. (1998). Animal versus human oral drug bioavailability: do they correlate?. Pharmaceutical research, 15(11), 1776-1785. [Link]

  • Wang, L., et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC advances, 10(44), 26369-26377. [Link]

  • Cristofol, C., et al. (2015). Pharmacokinetic/Pharmacodinamics Integration of Sulfametazine in buffalo and cattle. Journal of Veterinary Science & Medical Diagnosis. [Link]

  • Van Poucke, L. S. G., Depourcq, G. C. I., & Van Peteghem, C. H. (1991). A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Journal of chromatographic science, 29(10), 423-427. [Link]

  • Wang, H., et al. (2022). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Frontiers in Pharmacology, 13, 1039864. [Link]

  • Tona, A., et al. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. SIMV. [Link]

  • Li, J., et al. (2019). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Zhejiang University-SCIENCE B, 20(1), 1-13. [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2008). Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]

  • European Medicines Agency. (1998). Committee for Veterinary Medicinal Products: Sulphonamides. [Link]

  • Al-Mohanna, M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide: A Protocol for Laboratory Professionals

This document provides a detailed protocol for the proper disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide, a compound encountered by researchers, scientists, and drug development professionals. Adherence to these pro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide, a compound encountered by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering laboratory personnel to make informed decisions.

Hazard Assessment and Scientific Rationale

Causality Behind Disposal Choices:

The primary concern with the disposal of sulfonamides is their potential for environmental persistence and the generation of hazardous degradation products. Studies have shown that while sulfonamides are generally stable under neutral environmental conditions, they can undergo hydrolysis, particularly under acidic conditions, and thermal decomposition[2][3][4].

  • Hydrolysis: Acid-catalyzed hydrolysis of sulfonamides can lead to the formation of compounds such as sulfanilic acid, sulfanilamide, and aniline[3][5]. These degradation products can be more mobile in the environment and may have their own toxicological profiles.

  • Thermal Decomposition: Incineration, a common method for chemical waste disposal, must be conducted at high temperatures in a controlled environment to ensure complete destruction. Incomplete combustion of sulfonamides could release oxides of sulfur and nitrogen, which are environmental pollutants[6].

Given these factors, direct disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide into sanitary sewer systems or general waste is strictly prohibited. The guiding principle for its disposal is to manage it as a regulated chemical waste, ensuring its complete destruction by a licensed hazardous waste facility.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling 2-Hydroxy-2-methylpropane-1-sulfonamide for disposal, all laboratory personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation[1].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation[1].
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation[1].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide. This procedure is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

For Small Quantities (e.g., residual amounts in containers, minor spills)
  • Initial Containment: If a minor spill occurs, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels without first consulting the SDS for the spilled material and your institution's EHS guidelines.

  • Collection: Carefully sweep or scoop the absorbed material and any remaining solid into a designated, chemically compatible waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Hydroxy-2-methylpropane-1-sulfonamide". Do not use abbreviations or chemical formulas[3].

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials[7]. Ensure the container is kept closed except when adding waste.

  • Request for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department for disposal.

For Bulk Quantities (e.g., expired reagents, reaction residues)
  • Waste Characterization: Although not specifically listed as a P- or U-listed hazardous waste by the EPA, the characteristics of sulfonamides necessitate their disposal as hazardous waste[7][8]. The waste may be classified based on its characteristics (e.g., toxicity). Consult with your institution's EHS office to determine the appropriate EPA waste code.

  • Container Selection: Use a robust, leak-proof, and chemically compatible container for collecting the bulk waste. The original container may be used if it is in good condition[7].

  • Labeling: As with small quantities, the container must be prominently labeled as "Hazardous Waste" with the full chemical name and an indication of the major constituents and their approximate percentages if it is a mixture.

  • Segregation and Storage: Store the waste container in a designated SAA. It is crucial to segregate sulfonamide waste from strong acids, bases, and oxidizing agents to prevent any unintended reactions[7].

  • Documentation and Disposal: Complete a hazardous waste pickup request form as required by your institution. This will be collected by trained EHS personnel or a licensed hazardous waste contractor for transportation to a permitted treatment, storage, and disposal facility (TSDF)[9]. All transportation must comply with Department of Transportation (DOT) regulations for hazardous materials[10][11][12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide.

DisposalWorkflow cluster_0 Start: Identify Waste cluster_1 Hazard Assessment cluster_2 Disposal Path Start 2-Hydroxy-2-methylpropane-1-sulfonamide Waste Identified Assess Consult SDS and Institutional Guidelines Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous Collect Collect in a Labeled, Compatible Container IsHazardous->Collect Yes (Treat as Hazardous) Prohibited Prohibited: Do Not Dispose in Sink or Trash IsHazardous->Prohibited No (Unlikely for this compound, consult EHS for verification) Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Disposal decision workflow for 2-Hydroxy-2-methylpropane-1-sulfonamide.

Regulatory Compliance

The disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, this act regulates the management of hazardous waste from "cradle-to-grave"[9].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and Laboratory Standard require employers to inform and train employees about the hazards of chemicals in the workplace[12].

  • Department of Transportation (DOT): The DOT has specific regulations for the packaging, labeling, and transportation of hazardous materials[10][11][12].

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.

Conclusion

The proper disposal of 2-Hydroxy-2-methylpropane-1-sulfonamide is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous waste and following the detailed protocols outlined in this guide, researchers and scientists can minimize risks and ensure regulatory compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024). Inorganic Chemistry - ACS Publications. Available at: [Link]

  • De La Salle University. (n.d.). Hazardous Waste Codes. Retrieved from [Link]

  • Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Wesołowski, M., et al. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. AKJournals. Available at: [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • PubChem. (n.d.). 2-Hydroxy-2-methylpropane-1-sulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxypropane-1-sulfonate. Retrieved from [Link]

  • EPA. (n.d.). 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid Properties. Retrieved from [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • EPA. (n.d.). Acutely Hazardous Waste (P Codes). Retrieved from [Link]

  • EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • My Alfred. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • eCFR. (2026, February 26). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • EPA. (2025, August 13). Hazardous Waste Transportation. Retrieved from [Link]

  • GAIACA. (2022, February 21). Hazardous Waste Transportation Compliance Laws Explained. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • Ironclad Environmental Solutions. (2024, October 17). Guidelines for Safe Hazardous Waste Transportation. Retrieved from [Link]

  • Whip Around. (n.d.). DOT Compliance Tips: Transporting Hazardous Materials. Retrieved from [Link]

  • TriHaz Solutions. (n.d.). DOT Regulations for Transporting Medical Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpropane-1-sulfonamide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-2-methylpropane-1-sulfonamide

The following guide details the operational safety, handling, and disposal protocols for 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7). This document is structured for researchers requiring immediate, action...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, handling, and disposal protocols for 2-Hydroxy-2-methylpropane-1-sulfonamide (CAS: 808148-26-7).

This document is structured for researchers requiring immediate, actionable data. It prioritizes personnel safety through a "Precautionary Principle" approach, treating the compound as a bioactive intermediate with specific storage and handling requirements.

Executive Safety Summary

  • Compound: 2-Hydroxy-2-methylpropane-1-sulfonamide[1]

  • CAS Number: 808148-26-7[1]

  • Primary Hazard Class (GHS): WARNING . Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory Irritation).[2]

  • Critical Storage: Refrigerate (2–8°C) . Hygroscopic nature requires desiccation.

  • Immediate Action: Handle strictly within a chemical fume hood. Avoid inhalation of dust/aerosols.[3][4][5][6]

Chemical Profile & Risk Assessment

Understanding the physicochemical properties is essential for selecting the correct engineering controls.

PropertySpecificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation is the primary exposure vector. Static electricity may cause dispersion during weighing.
Molecular Weight ~153.20 g/mol Low molecular weight facilitates potential permeation through inappropriate PPE.
Solubility Soluble in DMSO, Methanol, WaterSpills in solution will spread rapidly; requires solvent-specific absorbents.
Reactivity Stable, but hygroscopicMoisture absorption can alter stoichiometry. Keep under inert gas (Nitrogen/Argon) for long-term storage.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix specifically for sulfonamide handling.

Hand Protection: The "Double-Glove" Protocol
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long-cuff).

  • Rationale: Sulfonamides and their hydroxylated derivatives are polar. While nitrile offers excellent splash protection against polar solvents (like Methanol used in processing), the double layer prevents "pinhole" exposure and allows the outer glove to be stripped immediately upon contamination without exposing skin. Latex is NOT recommended due to poor resistance to organic solvents often used with this compound.

Respiratory & Eye Protection[3][4][6][7][8]
  • Eye: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Respiratory:

    • Routine Use: Fume Hood (Face velocity: 80–100 fpm).

    • Outside Hood (Spills/Weighing): NIOSH-approved N95 or P100 particulate respirator.

Body Protection
  • Standard: Cotton lab coat (high neck).

  • High Quantity (>10g): Tyvek® sleeves or apron to prevent dust accumulation on fabric clothing.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Nitrogen or Argon. The hydroxyl group adjacent to the sulfonamide can participate in intramolecular hydrogen bonding, but moisture can disrupt this, leading to caking or hydrolysis over extended periods.

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and moisture ingress.

B. Weighing & Transfer (Step-by-Step)
  • Equip: Don double nitrile gloves and goggles.

  • Environment: Place the analytical balance inside the fume hood. If this is not possible, use a "static-free" weighing funnel and transfer strictly inside the hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Dry sulfonamide powders are prone to static fly-away.

  • Transfer: Open the source vial only when necessary. Weigh rapidly.

  • Seal: Parafilm the source vial immediately after use before returning to the refrigerator.

C. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Exothermic heat of solution is negligible, but splashing must be avoided.

  • Inertion: Flush the reaction vessel with Nitrogen. This compound is often used as a nucleophile or a building block; oxygen can degrade reactive intermediates formed during its use.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[3][5][7] Hold eyelids open. The sulfonamide moiety is an irritant; delayed flushing can cause corneal abrasion from solid particulates.

  • Skin Contact: Wash with soap and water.[3][4][5][8] Do not use alcohol/solvents; they effectively "drive" the chemical through the dermal barrier.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Spill Cleanup Workflow

Scenario: 500mg of solid powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Ensure double gloves and N95 respirator are worn.

  • Containment (Dry Spill): Do not dry sweep. This creates dust.

    • Technique: Place a wet paper towel (dampened with water or methanol) over the powder to dampen it.

  • Removal: Scoop up the dampened material/towel into a hazardous waste bag.

  • Decontamination: Wipe the surface with a mild detergent solution, followed by water.

  • Verification: Check surface pH (if possible) or visually inspect for white residue.

Waste Disposal (RCRA Considerations)

  • Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

  • Labeling: Tag as "Toxic/Irritant - Sulfonamide Derivative".

  • Container: High-density polyethylene (HDPE) or glass.

Visualizations

Figure 1: PPE Selection Logic

Caption: Decision logic for selecting Personal Protective Equipment based on handling state and quantity.

PPE_Selection Start Start: Handling 2-Hydroxy-2-methylpropane-1-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 100 mg? Solid->Quant Level3 Liquid Handling: Splash Goggles + Long-Cuff Nitrile Liquid->Level3 Hood Is Fume Hood Available? Quant->Hood Yes Level1 Standard PPE: Lab Coat + Goggles + Nitrile Gloves Quant->Level1 No Hood->Level1 Yes (Work in Hood) Level2 Enhanced PPE: Double Gloves + N95 Mask + Tyvek Sleeves Hood->Level2 No (Open Bench)

Figure 2: Spill Response Workflow

Caption: Step-by-step protocol for safely managing a solid spill of the compound.

Spill_Response Spill Spill Detected Assess Assess Hazard (Dust vs Liquid) Spill->Assess Secure Secure Area (Signage) Assess->Secure PPE Don PPE (Double Gloves, N95) Secure->PPE Method Select Method PPE->Method WetWipe Wet Wipe Method (Prevent Dust) Method->WetWipe Solid Absorb Absorbent Pads (For Solutions) Method->Absorb Liquid Disposal Disposal (Sealed Bag) WetWipe->Disposal Absorb->Disposal

References

  • PubChem. (2025). 2-Hydroxy-2-methylpropane-1-sulfonate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Northwestern University. (2025). Lab Safety Guide: Handling Hazardous Solids. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.